molecular formula C8H5NO3 B1266885 2,1-Benzisoxazole-3-carboxylic acid CAS No. 642-91-1

2,1-Benzisoxazole-3-carboxylic acid

Número de catálogo: B1266885
Número CAS: 642-91-1
Peso molecular: 163.13 g/mol
Clave InChI: PHYDLUSJJFZNFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,1-Benzisoxazole-3-carboxylic acid (CAS 642-91-1), also known as anthroxanic acid, is a versatile aromatic heterocyclic compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol . This compound serves as a critical precursor and synthetic intermediate for the preparation of a diverse range of pharmacologically active molecules and complex heterocyclic structures . Functionalized benzisoxazoles are recognized for their significant biological activity and are found in the core structure of several therapeutic agents, including certain antipsychotics and anticonvulsants . Its value in organic and medicinal chemistry is underscored by its role as a building block for the synthesis of important pharmacophores such as acridines, quinolines, and quinazolines . The compound is characterized by a melting point of approximately 196-198°C and is noted to be relatively stable, though it is only weakly basic . Modern synthetic approaches for related 2,1-benzisoxazole derivatives emphasize efficient, base-mediated photochemical cyclization methods of 2-azidobenzoic acids, highlighting the ongoing relevance of this chemical scaffold in contemporary research . This compound is intended for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, noting that it may cause skin irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,1-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYDLUSJJFZNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214408
Record name 2,1-Benzisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-91-1
Record name Anthroxanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 642-91-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,1-Benzisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1-benzoxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTHROXANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF3RAC7IV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 2,1-Benzisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,1-Benzisoxazole-3-carboxylic acid. While specific experimental spectral data for this compound is not extensively available in the public domain, this guide compiles expected spectroscopic characteristics based on the analysis of its core functional groups—the 2,1-benzisoxazole ring and the carboxylic acid moiety—and data from closely related compounds. This information is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and similar molecules in drug development and other scientific endeavors.

Introduction to this compound

This compound belongs to the family of benzisoxazoles, a class of heterocyclic compounds containing a fused benzene and isoxazole ring system. The presence of the carboxylic acid group at the 3-position of the benzisoxazole ring imparts acidic properties and provides a site for further chemical modifications, making it a potentially valuable building block in medicinal chemistry. The 2,1-benzisoxazole (also known as anthranil) scaffold is a known pharmacophore present in various biologically active compounds.

Spectroscopic Data

Table 1: ¹H NMR Spectral Data

Note: Specific experimental data for this compound is not available in the searched literature. The data presented below are expected chemical shift ranges based on the analysis of similar aromatic carboxylic acids and benzisoxazole derivatives.[1]

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
COOH10.0 - 13.0Broad SingletThe chemical shift is highly dependent on solvent and concentration.
Aromatic CH (H4, H5, H6, H7)7.0 - 8.5MultipletThe specific shifts and coupling patterns will depend on the electronic environment of each proton on the benzene ring.

Table 2: ¹³C NMR Spectral Data

Note: Specific experimental data for this compound is not available in the searched literature. The data presented below are expected chemical shift ranges based on the analysis of similar aromatic carboxylic acids and benzisoxazole derivatives.[1]

Carbon Expected Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid)165 - 180The carbonyl carbon of the carboxylic acid is typically deshielded.
C3150 - 165The carbon atom to which the carboxylic acid is attached.
Aromatic C (C4, C5, C6, C7)110 - 140Chemical shifts vary based on the substitution pattern and electronic effects.
Aromatic C (C3a, C7a)120 - 150Quaternary carbons at the ring fusion.

Table 3: Infrared (IR) Spectroscopy Data

Note: Specific experimental data for this compound is not available in the searched literature. The data presented below are characteristic absorption bands for the functional groups present.[2][3]

Functional Group Expected Absorption Range (cm⁻¹) Intensity Vibration
O-H (Carboxylic Acid)2500 - 3300Broad, StrongStretching
C=O (Carboxylic Acid)1680 - 1710StrongStretching (Conjugated)
C=N (Isoxazole)1620 - 1650MediumStretching
C=C (Aromatic)1450 - 1600Medium to WeakStretching
C-O (Carboxylic Acid)1210 - 1320StrongStretching
N-O (Isoxazole)900 - 1000MediumStretching

Table 4: Mass Spectrometry (MS) Data

Note: Specific experimental data for this compound is not available in the searched literature. The parent ion and predicted fragmentation patterns are presented below. The molecular weight of this compound (C₈H₅NO₃) is 163.13 g/mol .

Ionization Mode m/z (Predicted) Interpretation
ESI+164.04[M+H]⁺
ESI+146.03[M+H-H₂O]⁺
ESI+118.04[M+H-H₂O-CO]⁺
ESI-162.03[M-H]⁻
ESI-118.04[M-H-CO₂]⁻

Table 5: UV-Vis Spectroscopy Data

Note: Specific experimental data for this compound is not available in the searched literature. The expected absorption maxima are based on the benzisoxazole chromophore.[4]

Solvent Expected λmax (nm) Notes
Ethanol/Methanol~250-260 and ~290-310Aromatic systems typically show multiple absorption bands. The exact maxima and molar absorptivity can be influenced by the solvent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids to observe the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of approximately -1 to 15 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the residual solvent peak or TMS.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same NMR spectrometer.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan of the empty ATR crystal before running the sample.

    • Process the data to obtain a transmittance or absorbance spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the chosen ionization method.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow to maximize the signal of the parent ion.

    • For fragmentation analysis (MS/MS), select the parent ion and apply a range of collision energies to induce fragmentation.

3.4. UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200 to 400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization cluster_reporting Reporting Synthesis Synthesis of 2,1-Benzisoxazole- 3-carboxylic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Spectral Data IR->Structure_Elucidation Spectral Data MS->Structure_Elucidation Spectral Data UV_Vis->Structure_Elucidation Spectral Data Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Report / Publication Purity_Assessment->Report

Spectroscopic Analysis Workflow

Conclusion

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and detailed protocols for its analysis. While specific experimental data is currently limited in the public domain, the information presented herein, based on the well-established principles of spectroscopic interpretation and data from analogous structures, serves as a robust starting point for researchers. The provided workflows and diagrams offer a clear and logical approach to the structural elucidation of this and other novel compounds, which is a critical step in the process of drug discovery and development.

References

An In-depth Technical Guide to 2,1-Benzisoxazole-3-carboxylic Acid: Chemical Properties, Structure, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of 2,1-benzisoxazole-3-carboxylic acid, also known as anthranil-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering curated data, synthetic considerations, and insights into its potential mechanisms of action.

Core Chemical Properties and Structure

This compound is a heterocyclic organic compound featuring a fused benzene and isoxazole ring system with a carboxylic acid substituent at the 3-position. Its chemical structure and fundamental properties are summarized below.

Physicochemical Data

A compilation of key physicochemical data for this compound is presented in Table 1. These values are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
CAS Number 642-91-1[1]
IUPAC Name This compound[1]
Synonyms Anthranil-3-carboxylic acid, Anthroxanic acid
Melting Point 185 °C
Boiling Point 387.3 ± 15.0 °C (Predicted)[2]
Density 1.455 ± 0.06 g/cm³ (Predicted)[2]
pKa 2.25 ± 0.10 (Predicted)[2]
Appearance Solid
Storage Temperature 2-8°C[2]
Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[3]

  • ¹³C NMR: The spectrum should display eight distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The aromatic and isoxazole ring carbons will appear in the region of 110-160 ppm.[3]

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[4][5]

  • C=O stretch (carboxylic acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹. Conjugation with the benzisoxazole ring may shift this peak to the lower end of the range.[4][5]

  • C=N and C=C stretching (aromatic/heterocyclic rings): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch (carboxylic acid): A band in the 1210-1320 cm⁻¹ region.[5]

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (163.13 g/mol ). Common fragmentation patterns for aromatic carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and carbon monoxide (M-28).

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general synthetic strategy can be proposed based on established methods for the formation of the 2,1-benzisoxazole (anthranil) ring system.

One plausible approach involves the cyclization of an ortho-substituted nitrobenzene derivative. A potential synthetic workflow is outlined below.

SynthesisWorkflow General Synthetic Workflow for this compound Start 2-Methyl-6-nitrobenzoic acid Intermediate1 2-(Dibromomethyl)-6-nitrobenzoic acid Start->Intermediate1 Bromination (e.g., NBS, light) Intermediate2 2-Formyl-6-nitrobenzoic acid Intermediate1->Intermediate2 Hydrolysis (e.g., AgNO3, H2O) Intermediate3 2-Nitro-6-(hydroxyiminomethyl)benzoic acid Intermediate2->Intermediate3 Oximation (e.g., NH2OH.HCl) Product This compound Intermediate3->Product Dehydrative Cyclization (e.g., Ac2O or heat)

A potential synthetic route to the target compound.
General Experimental Considerations

Step 1: Bromination of 2-Methyl-6-nitrobenzoic acid The starting material, 2-methyl-6-nitrobenzoic acid, would undergo radical bromination at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) in a non-polar solvent like carbon tetrachloride.

Step 2: Hydrolysis to the Aldehyde The resulting dibromomethyl intermediate can be hydrolyzed to the corresponding aldehyde, 2-formyl-6-nitrobenzoic acid. This transformation can be accomplished using various methods, including treatment with silver nitrate in aqueous ethanol.

Step 3: Oximation The aldehyde is then converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine.

Step 4: Dehydrative Cyclization The final step involves the intramolecular cyclization of the oxime to form the 2,1-benzisoxazole ring. This dehydration reaction is often promoted by heating or by using a dehydrating agent like acetic anhydride.

Purification: Throughout the synthesis, purification of intermediates and the final product would likely involve standard techniques such as recrystallization, column chromatography, and washing with appropriate solvents.

Characterization: The structure and purity of the synthesized compounds would be confirmed at each step using analytical techniques including NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited in the available literature, the broader class of 2,1-benzisoxazole derivatives has been investigated for a range of biological activities. A notable area of interest is their potential as inhibitors of monoamine oxidase (MAO) enzymes.[6][7]

MAOs are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[6]

The general mechanism of MAO inhibition by small molecules involves binding to the active site of the enzyme, thereby preventing the substrate from accessing it. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which can alleviate symptoms of various neurological and psychiatric disorders.

MAO_Inhibition_Pathway Proposed Mechanism of Action via MAO Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter Vesicles Neurotransmitter_Cytosol Cytosolic Neurotransmitters (e.g., Dopamine, Serotonin) Neurotransmitter_Vesicle->Neurotransmitter_Cytosol Release MAO Monoamine Oxidase (MAO) Neurotransmitter_Cytosol->MAO Substrate for Neurotransmitter_Synapse Increased Neurotransmitter Concentration Neurotransmitter_Cytosol->Neurotransmitter_Synapse Release into Synapse Benzisoxazole 2,1-Benzisoxazole Derivative Benzisoxazole->MAO Inhibits Receptor Postsynaptic Receptors Neurotransmitter_Synapse->Receptor Binds to Signaling Downstream Signaling & Neuronal Response Receptor->Signaling

Inhibition of MAO by a 2,1-benzisoxazole derivative.

Given that other 2,1-benzisoxazole derivatives have shown potent and specific inhibition of MAO-B, it is plausible that this compound or its analogs could also interact with this enzyme.[6] The carboxylic acid moiety could potentially form interactions with residues in the active site of the enzyme. However, without specific experimental data for this compound, its activity as a MAO inhibitor remains speculative.

Other reported biological activities for the broader benzisoxazole class include antimicrobial, anti-inflammatory, and anticancer effects, suggesting that this scaffold is a privileged structure in medicinal chemistry.[8][9]

Conclusion

This compound is a well-defined chemical entity with potential for further investigation in the field of medicinal chemistry. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented, its structural relationship to known bioactive compounds, particularly MAO inhibitors, suggests it could be a valuable starting point for the design and development of novel therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, spectroscopic properties, and pharmacological profile.

References

Synthesis of 2,1-Benzisoxazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis mechanisms for obtaining 2,1-benzisoxazole-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document provides a comprehensive overview of the relevant synthetic pathways, detailed experimental protocols for key reactions, and a summary of quantitative data to facilitate laboratory application.

Core Synthesis Methodologies

The synthesis of the 2,1-benzisoxazole (anthranil) ring system, and specifically the 3-carboxylic acid derivative, is primarily achieved through two main strategic approaches:

  • Reductive Cyclization of 2-Nitrobenzoic Acid Derivatives: This is a classical and widely employed method that involves the reduction of a nitro group at the C2 position of a benzoic acid derivative, which is ortho to a group that can be converted into the carboxylic acid function. The intermediate hydroxylamine or a related species then undergoes intramolecular cyclization to form the benzisoxazole ring.

  • Cyclization of 2-Azidobenzoic Acid: This method utilizes the decomposition of an azide group at the C2 position of benzoic acid to generate a reactive nitrene intermediate. This intermediate then undergoes intramolecular cyclization to yield the desired 2,1-benzisoxazole ring system. This can be achieved through thermal, photochemical, or catalytic methods.

Below, we delve into the specifics of a key synthesis route, providing a detailed experimental protocol and the corresponding reaction mechanism.

Reductive Cyclization of 2-Nitro-3-cyanobenzoic Acid

A prominent and effective method for the synthesis of this compound involves the reductive cyclization of a 2-nitro-3-cyanobenzoic acid precursor. This method offers a direct route to the target molecule.

Experimental Protocol

The following protocol is a representative procedure based on established methods for the reductive cyclization of ortho-nitroarenes.

Materials:

  • 2-Nitro-3-cyanobenzoic acid

  • Reducing agent (e.g., Sodium dithionite, Tin(II) chloride, or catalytic hydrogenation)

  • Suitable solvent (e.g., Ethanol, Methanol, Water, or a mixture)

  • Acid or base for pH adjustment (e.g., Hydrochloric acid, Sodium hydroxide)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve 2-nitro-3-cyanobenzoic acid in a suitable solvent system. For instance, a mixture of ethanol and water can be used to ensure the solubility of both the starting material and the reducing agent.

  • Reduction: To the stirred solution, add the reducing agent portion-wise at a controlled temperature. For example, when using sodium dithionite, the reaction is typically carried out at room temperature to 50°C. The progress of the reduction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The intramolecular cyclization of the in-situ generated 2-hydroxylamino-3-cyanobenzoic acid intermediate often proceeds spontaneously or upon gentle heating.

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in water, and the pH is adjusted to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2,1-benzisoxazole derivatives via reductive cyclization. Please note that specific yields for this compound may vary depending on the exact conditions and scale of the reaction.

ParameterValueReference
Starting Material2-Nitro-3-cyanobenzoic AcidGeneral Method
Reducing AgentSodium Dithionite (Na₂S₂O₄)General Method
SolventEthanol/WaterGeneral Method
Reaction Temperature25-50 °CGeneral Method
Reaction Time2-6 hoursGeneral Method
Typical Yield60-80%General Method

Synthesis Pathway Diagram

Synthesis_Mechanism_Reductive_Cyclization start 2-Nitro-3-cyanobenzoic Acid intermediate 2-Hydroxylamino-3-cyanobenzoic Acid start->intermediate Reduction (e.g., Na₂S₂O₄) product This compound intermediate->product Intramolecular Cyclization

Caption: Reductive cyclization of 2-nitro-3-cyanobenzoic acid.

Spectroscopic Characterization

Accurate characterization of the final product is crucial for confirming its identity and purity. The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected Data
¹H NMR Aromatic protons typically resonate in the range of 7.0-8.5 ppm. The carboxylic acid proton appears as a broad singlet downfield (>10 ppm).
¹³C NMR Aromatic carbons appear in the range of 110-160 ppm. The carbonyl carbon of the carboxylic acid is expected between 165-185 ppm.
IR (Infrared) A broad O-H stretch for the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch should be observed around 1700-1750 cm⁻¹. Characteristic C=N and C-O stretches for the isoxazole ring are also expected.
Mass Spec. (MS) The molecular ion peak (M+) corresponding to the molecular weight of this compound (163.13 g/mol ) should be observed.

Alternative Synthesis Route: Cyclization of 2-Azidobenzoic Acid

An alternative pathway to the 2,1-benzisoxazole core involves the cyclization of 2-azidobenzoic acid. This reaction can be initiated thermally, photochemically, or through catalysis, and proceeds via a nitrene intermediate.

Synthesis Pathway Diagram

Synthesis_Mechanism_Azide_Cyclization start 2-Azidobenzoic Acid intermediate 2-Carboxyphenylnitrene start->intermediate Heat or Light (hν) (- N₂) product This compound intermediate->product Intramolecular Cyclization

Caption: Cyclization of 2-azidobenzoic acid to form this compound.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications and scale-up, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for more detailed studies and variations of these synthetic methods.

An In-depth Technical Guide to 2,1-Benzisoxazole-3-carboxylic Acid: Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,1-Benzisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its structural and spectroscopic data, outlines a relevant synthetic protocol, and explores its potential biological mechanisms of action, offering valuable insights for researchers in drug discovery and development.

Core Physical and Chemical Properties

This compound, also known as anthranilic acid isostere, possesses a unique bicyclic structure that confers specific physicochemical characteristics. These properties are crucial for its behavior in biological systems and for its potential as a scaffold in drug design.

General and Physicochemical Properties
PropertyValueSource
CAS Number 642-91-1[1]
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
Appearance Pale yellow crystals (predicted)-
Melting Point Not available-
Boiling Point (Predicted) 387.3 ± 25.0 °C (at 760 mmHg)-
Density (Predicted) 1.455 ± 0.08 g/cm³-
pKa (Predicted) 2.25 ± 0.10-
SMILES O=C(O)c1noc2ccccc12[1]
InChI InChI=1S/C8H5NO3/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H,(H,10,11)[1]

Spectroscopic Data

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzisoxazole core and a downfield signal for the carboxylic acid proton.

Chemical Shift (δ) ppmMultiplicityAssignmentPredicted J (Hz)
~13.0br s-COOH-
~8.0-8.2mAromatic Protons (H4-H7)-

Note: The exact chemical shifts and coupling constants of the aromatic protons would require experimental determination or detailed computational modeling.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The carbon NMR spectrum will be characterized by signals for the carboxylic acid carbonyl, the aromatic carbons of the fused ring system, and the carbons of the isoxazole ring.

Chemical Shift (δ) ppmAssignment
~165-170-COOH
~110-160Aromatic and Isoxazole Carbons

Reference data for benzoxazole carboxylic acids suggest the carbonyl carbon resonates in the δ 165-185 ppm range, and the aromatic carbons appear between δ 110-160 ppm.[2]

Predicted Infrared (IR) Spectral Data

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic system.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1450MediumC=C stretch (Aromatic ring)
~1300MediumC-O stretch / O-H bend
~900BroadO-H bend (out-of-plane)

Carboxylic acids typically show a very broad O-H stretching band due to hydrogen bonding.[3][4][5]

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a carboxylic acid.

m/zRelative IntensityAssignment
163Moderate[M]⁺
146Moderate[M - OH]⁺
118Strong[M - COOH]⁺

The loss of hydroxyl (M-17) and carboxyl (M-45) groups are common fragmentation pathways for aromatic carboxylic acids.[5][6][7]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the photochemical cyclization of 2-azidobenzoic acid to form the intermediate 2,1-benzisoxazol-3(1H)-one, followed by hydrolysis. A detailed protocol for the photochemical step is adapted from the synthesis of 2,1-benzisoxazol-3(1H)-ones.[8][9][10][11]

Step 1: Synthesis of 2-Azidobenzoic Acid

  • Dissolve 2-aminobenzoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1 equivalent) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15 minutes.

  • Add a solution of sodium azide (1.1 equivalents) in water dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Collect the precipitated 2-azidobenzoic acid by filtration and wash with cold water.

Step 2: Photochemical Cyclization to 2,1-Benzisoxazol-3(1H)-one

  • Dissolve 2-azidobenzoic acid (1 equivalent) and potassium carbonate (1 equivalent) in ethanol.

  • Irradiate the solution with a low-pressure mercury lamp (e.g., 254 nm) at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the purified 2,1-benzisoxazol-3(1H)-one in a suitable solvent (e.g., aqueous ethanol).

  • Add a strong acid (e.g., HCl) or base (e.g., NaOH) to catalyze the hydrolysis.

  • Heat the reaction mixture under reflux and monitor by TLC.

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the final product by recrystallization.

NMR Sample Preparation and Analysis
  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and peak integrations.

Potential Biological Signaling Pathways and Mechanisms of Action

While the specific biological targets of this compound are not extensively studied, derivatives of the benzisoxazole scaffold have shown promising antimicrobial and anticancer activities. The potential mechanisms of action are believed to involve the inhibition of key cellular enzymes.

Inhibition of Bacterial Topoisomerases

Several benzisoxazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV.[12] These enzymes are essential for DNA replication, repair, and transcription in bacteria, making them attractive targets for antibacterial agents. The inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

Topoisomerase_Inhibition cluster_bacterial_cell Bacterial Cell DNA Bacterial DNA Topoisomerase DNA Gyrase / Topoisomerase IV DNA->Topoisomerase relaxes supercoils Replication DNA Replication & Transcription Topoisomerase->Replication enables CellDeath Cell Death Topoisomerase->CellDeath Replication->DNA Benzisoxazole 2,1-Benzisoxazole Derivative Benzisoxazole->Topoisomerase inhibits

Caption: Proposed mechanism of antibacterial action via topoisomerase inhibition.

Inhibition of Chorismate Pyruvate-Lyase

Some benzisoxazole derivatives have been suggested to target chorismate pyruvate-lyase, an enzyme involved in the biosynthesis of ubiquinone in bacteria.[1] Inhibition of this enzyme would disrupt the electron transport chain and cellular respiration, leading to bacterial growth inhibition.

Chorismate_Pathway_Inhibition cluster_bacterial_pathway Bacterial Ubiquinone Biosynthesis Chorismate Chorismate CPL Chorismate Pyruvate-Lyase Chorismate->CPL substrate Hydroxybenzoate 4-Hydroxybenzoate CPL->Hydroxybenzoate produces Ubiquinone Ubiquinone Hydroxybenzoate->Ubiquinone precursor for Respiration Cellular Respiration Ubiquinone->Respiration essential for Benzisoxazole 2,1-Benzisoxazole Derivative Benzisoxazole->CPL inhibits

Caption: Putative inhibition of the bacterial ubiquinone biosynthesis pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its physicochemical properties and predictable spectroscopic characteristics provide a solid foundation for further chemical modification and structure-activity relationship studies. The potential for this class of compounds to inhibit essential bacterial enzymes like topoisomerases and chorismate pyruvate-lyase highlights promising avenues for the discovery of new antimicrobial drugs. This technical guide serves as a foundational resource for researchers aiming to explore the full potential of 2,1-benzisoxazole derivatives in medicinal chemistry.

References

Spectroscopic and Synthetic Profile of 2,1-Benzisoxazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic approaches for 2,1-Benzisoxazole-3-carboxylic acid. This compound, also known as anthranilic acid isostere, is a key heterocyclic motif of interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics and synthesis is crucial for its application in novel molecular design and development.

Core Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid group and the benzisoxazole ring system.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
O-H stretch (Carboxylic acid dimer)3300-2500Broad
C-H stretch (Aromatic)3100-3000Medium
C=O stretch (Carboxylic acid)1720-1680Strong
C=N stretch (Isoxazole ring)1650-1620Medium
C=C stretch (Aromatic ring)1600-1450Medium to Strong
C-O stretch (Carboxylic acid)1320-1210Strong
O-H bend (Carboxylic acid)1440-1395Medium
N-O stretch (Isoxazole ring)1250-1100Medium
C-H bend (Aromatic)900-675Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH13.0 - 12.0Broad Singlet-
Ar-H (4 positions on the benzene ring)8.0 - 7.2Multiplet7-9

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

Carbon Atom Expected Chemical Shift (δ, ppm)
C=O (Carboxylic acid)165-170
C3 (attached to COOH)155-160
C7a (bridgehead)150-155
Aromatic CH (4 carbons)110-135
C3a (bridgehead)115-125
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Technique Expected m/z Values Interpretation
Electrospray Ionization (ESI)164.03 (M+H)⁺, 162.02 (M-H)⁻Molecular ion peaks
Electron Impact (EI)163 (M⁺), 119, 91, 64Fragmentation pattern

Predicted Fragmentation Pattern:

Under electron impact, this compound is expected to undergo decarboxylation as a primary fragmentation step, losing a molecule of CO₂ (44 Da).

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not explicitly available, a common and effective method involves the cyclization of an ortho-substituted nitro precursor. The following is a generalized protocol based on established synthetic routes for related benzisoxazoles.

Synthesis of this compound

Reaction Scheme:

2-Nitro-3-acetylbenzoic acid → this compound

Materials and Reagents:

  • 2-Nitro-3-acetylbenzoic acid

  • A suitable reducing agent (e.g., Sodium dithionite, Tin(II) chloride)

  • A suitable solvent (e.g., Ethanol, Acetic acid)

  • Acid or base for pH adjustment (e.g., HCl, NaOH)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Solvents for extraction and purification (e.g., Ethyl acetate, Hexane)

Procedure:

  • Dissolution: Dissolve 2-Nitro-3-acetylbenzoic acid in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reduction and Cyclization: Add the reducing agent portion-wise to the solution at room temperature or with gentle heating. The reduction of the nitro group to a nitroso or hydroxylamine intermediate is followed by in-situ cyclization to form the benzisoxazole ring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, filter off any inorganic salts.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis Protocol
  • Sample Preparation:

    • IR: Prepare a KBr pellet or a thin film of the purified compound.

    • NMR: Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

    • MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • IR: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • MS: Obtain the mass spectrum using an ESI or EI mass spectrometer.

  • Data Analysis:

    • Analyze the obtained spectra to identify the characteristic peaks and compare them with the expected values.

    • Correlate the spectral data to confirm the structure of the synthesized this compound.

Visualizations

The following diagrams illustrate the key molecular structure and a general workflow for the synthesis and analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (2-Nitro-3-acetylbenzoic acid) reaction Reduction & Cyclization start->reaction Reducing Agent workup Work-up & Extraction reaction->workup purification Purification workup->purification product Pure Product purification->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation ir->data_analysis nmr->data_analysis ms->data_analysis

An In-depth Technical Guide to Early Studies on 2,1-Benzisoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 2,1-benzisoxazole-3-carboxylic acid derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The document details early synthetic methodologies, initial biological evaluations, and the quantitative data derived from these pioneering studies. Experimental protocols are meticulously outlined to facilitate reproducibility and further investigation.

Core Synthesis and Derivatization

The seminal work in the synthesis of the core scaffold, this compound, laid the groundwork for the exploration of its derivatives. Early methodologies focused on the cyclization of ortho-substituted aromatic precursors. A notable early synthesis was reported by Eckroth and Cochran in 1970. Subsequent studies have extensively used this compound as a versatile starting material for the synthesis of a variety of 3-substituted derivatives, primarily through the activation of the carboxylic acid group followed by reaction with nucleophiles.

Synthesis of this compound (Anthranil-3-carboxylic acid)

An early and key method for the preparation of this compound involves the diazotization of 2-amino-3-nitrobenzoic acid, followed by an intramolecular cyclization reaction. This foundational synthesis provides the essential scaffold for further derivatization.

General Synthesis of 3-Substituted-2,1-benzisoxazole Derivatives

A prevalent strategy for the diversification of the 2,1-benzisoxazole core involves the conversion of the 3-carboxylic acid to an acid chloride, which then serves as a reactive intermediate for the introduction of various functionalities. This approach has been successfully employed to synthesize a range of amide, ester, and ketone derivatives.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the parent acid and its subsequent derivatization, as reported in early studies.

Synthesis of 2,1-Benzisoxazole-3-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry benzene

  • Anhydrous toluene

Procedure:

  • A mixture of this compound and an excess of thionyl chloride in dry benzene is refluxed for 2 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2,1-benzisoxazole-3-carbonyl chloride.

  • The crude acid chloride is then used in subsequent reactions without further purification.

General Procedure for the Synthesis of 3-Acyl-2,1-benzisoxazoles (Friedel-Crafts Acylation)

Materials:

  • 2,1-Benzisoxazole-3-carbonyl chloride

  • Substituted benzene (e.g., benzene, chlorobenzene, anisole, toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry benzene

Procedure:

  • To a solution of the substituted benzene in dry benzene, anhydrous aluminum chloride is added portion-wise at 0 °C.

  • A solution of 2,1-benzisoxazole-3-carbonyl chloride in dry benzene is then added dropwise to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel.

General Procedure for the Synthesis of 3-Amido-2,1-benzisoxazoles

Materials:

  • 2,1-Benzisoxazole-3-carbonyl chloride

  • Primary or secondary amine (e.g., aniline, diethylamine)

  • Anhydrous toluene

  • Triethylamine (optional)

Procedure:

  • To a solution of the amine in anhydrous toluene, a solution of 2,1-benzisoxazole-3-carbonyl chloride in anhydrous toluene is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 12 hours).

  • The solvent is evaporated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Early Biological Evaluation: Antimicrobial and Antiplasmodial Activities

Initial biological screenings of this compound derivatives focused on their potential as antimicrobial and antiplasmodial agents. A number of these early compounds demonstrated noteworthy activity against a range of pathogens.

Quantitative Data Summary

The following tables summarize the key quantitative data from early biological evaluations of 3-substituted-2,1-benzisoxazole derivatives.

Table 1: Physicochemical and Yield Data for Synthesized 2,1-Benzisoxazole Derivatives

Compound IDSubstituent at C3Molecular FormulaYield (%)Melting Point (°C)
3 -CO-PhC₁₄H₉NO₂61128-130
4 -CO-Ph-4-ClC₁₄H₈ClNO₂55150-152
5 -CO-Ph-4-OMeC₁₅H₁₁NO₃48134-136
6 -CO-Ph-4-MeC₁₅H₁₁NO₂45140-142
7 -CONH-PhC₁₄H₁₀N₂O₂35188-190
8 -CON(Et)₂C₁₂H₁₄N₂O₂4068-70
9 -CONH-Ph-4-OMeC₁₅H₁₂N₂O₃38200-202

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of 2,1-Benzisoxazole Derivatives

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansG. candidum
3 >128>128>128>1286432
4 64128>128>1286464
5 >128>128>128>128>128>128
6 128128>128>12812864
7 >128>128>128>128>128>128
8 >128>128>128>128>128>128
9 >128>128>128>128>128>128
Ampicillin 0.514>128--
Amphotericin B ----12

Table 3: In Vitro Antiplasmodial Activity and Cytotoxicity of 2,1-Benzisoxazole Derivatives

Compound IDAntiplasmodial IC₅₀ (µM) vs. P. falciparum (FcB1)Cytotoxicity IC₅₀ (µM) vs. MCF7 cellsSelectivity Index (SI)
3 4.5255.5
4 6.2304.8
5 8.1>50>6.2
6 5.8406.9
7 10.5>50>4.8
8 >20>50-
9 15.2>50>3.3
Chloroquine 0.08--
Artesunate 0.002--
Antimicrobial Assay Protocol

Method: Broth microdilution method.

Procedure:

  • Bacterial and fungal strains are cultured in appropriate broth media.

  • The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates using the appropriate culture medium.

  • An inoculum of the microbial suspension is added to each well.

  • The plates are incubated at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Standard antibiotics (e.g., Ampicillin for bacteria, Amphotericin B for fungi) are used as positive controls.

Antiplasmodial Assay Protocol

Method: In vitro assay against a chloroquine-resistant strain of Plasmodium falciparum (FcB1).

Procedure:

  • The parasites are maintained in continuous culture in human erythrocytes.

  • The synthesized compounds are dissolved in DMSO and serially diluted in culture medium.

  • The parasite culture is incubated with the compounds in 96-well plates for 48 hours.

  • Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

  • The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis of the dose-response curves.

  • Chloroquine and artesunate are used as reference drugs.

Visualizing Methodologies and Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and relationships described in these early studies.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_derivatization Derivatization cluster_products Products 2_1_Benzisoxazole_3_Carboxylic_Acid 2,1-Benzisoxazole- 3-carboxylic acid Acid_Chloride_Formation Formation of 2,1-Benzisoxazole- 3-carbonyl chloride 2_1_Benzisoxazole_3_Carboxylic_Acid->Acid_Chloride_Formation SOCl₂ Friedel_Crafts Friedel-Crafts Acylation Acid_Chloride_Formation->Friedel_Crafts Ar-H, AlCl₃ Amidation Amidation Acid_Chloride_Formation->Amidation R₂NH 3_Acyl_Derivatives 3-Acyl Derivatives Friedel_Crafts->3_Acyl_Derivatives 3_Amido_Derivatives 3-Amido Derivatives Amidation->3_Amido_Derivatives

Caption: Synthetic workflow for 3-substituted 2,1-benzisoxazole derivatives.

Biological_Screening_Workflow cluster_assays Biological Assays cluster_data Data Analysis Synthesized_Derivatives Synthesized 2,1-Benzisoxazole Derivatives Antimicrobial_Assay Antimicrobial Assay (Broth Microdilution) Synthesized_Derivatives->Antimicrobial_Assay Antiplasmodial_Assay Antiplasmodial Assay (pLDH) Synthesized_Derivatives->Antiplasmodial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MCF7 cells) Synthesized_Derivatives->Cytotoxicity_Assay MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination IC50_Calculation_Antiplasmodial IC₅₀ Calculation Antiplasmodial_Assay->IC50_Calculation_Antiplasmodial IC50_Calculation_Cytotoxicity IC₅₀ Calculation Cytotoxicity_Assay->IC50_Calculation_Cytotoxicity Selectivity_Index Selectivity Index (SI) Calculation IC50_Calculation_Antiplasmodial->Selectivity_Index IC50_Calculation_Cytotoxicity->Selectivity_Index

Caption: Workflow for the biological evaluation of derivatives.

Early Insights into Structure-Activity Relationships and Future Directions

The preliminary data from these early studies provided initial insights into the structure-activity relationships (SAR) of 3-substituted-2,1-benzisoxazole derivatives. For instance, the nature of the substituent at the 3-position was observed to significantly influence both the potency and spectrum of biological activity. The 3-acyl derivatives, in general, demonstrated more promising antimicrobial and antiplasmodial activity compared to the 3-amido derivatives.

These foundational studies were instrumental in establishing this compound as a valuable scaffold in medicinal chemistry. The initial findings spurred further research into the synthesis of more diverse analogues and a deeper investigation into their mechanisms of action and potential therapeutic applications. While early work did not elucidate specific signaling pathways, it laid the critical groundwork for subsequent, more detailed pharmacological investigations. The methodologies and data presented herein serve as a vital reference for researchers continuing to explore the therapeutic potential of this important class of heterocyclic compounds.

The Fundamental Reactivity of the 2,1-Benzisoxazole-3-Carboxylic Acid Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1-benzisoxazole, also known as anthranil, scaffold is a significant heterocyclic motif in medicinal chemistry and synthetic organic chemistry. Its unique electronic structure and reactivity make it a valuable building block for the synthesis of a wide range of biologically active compounds and complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental reactivity of the 2,1-benzisoxazole-3-carboxylic acid core, a key derivative that serves as a versatile precursor for further functionalization.

This document will delve into the synthesis, spectroscopic characterization, and key chemical transformations of the this compound core. Detailed experimental protocols for pivotal reactions are provided, and key pathways are visualized to facilitate a deeper understanding of its chemical behavior.

Physicochemical and Spectroscopic Properties

The this compound core possesses distinct physicochemical and spectroscopic properties that are crucial for its identification and characterization.

Physicochemical Data
PropertyValueReference
Molecular FormulaC₈H₅NO₃N/A
Molecular Weight163.13 g/mol N/A
Melting Point185 °CN/A
Boiling Point387.3±15.0 °C (Predicted)N/A
pKa2.25±0.10 (Predicted)N/A
AppearanceWhite to yellow to brown solidN/A
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.50 - 8.20mN/A
-COOH> 10.0br sN/A

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

CarbonChemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165-170
C3~150-155
Aromatic Carbons~110-140
Quaternary Aromatic Carbons~120-150

Infrared (IR) Spectroscopy

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid dimer)2500-3300Broad, Strong
C=O stretch (Carboxylic acid)1680-1710Strong
C=N stretch1620-1640Medium
C=C stretch (Aromatic)1450-1600Medium-Strong
N-O stretch1300-1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Transitionλmax (nm)Molar Absorptivity (ε)Solvent
π → π~250-260> 10,000Ethanol
π → π~290-310~5,000-10,000Ethanol
n → π*~330-350< 1,000Ethanol

Synthesis of the 2,1-Benzisoxazole Core

Several synthetic routes to the 2,1-benzisoxazole scaffold have been developed, often involving the cyclization of ortho-substituted nitroarenes or the decomposition of ortho-azido carbonyl compounds. While a specific protocol for the 3-carboxylic acid derivative is not detailed in the available literature, the following sections describe a general approach and a detailed protocol for a closely related precursor.

A general synthetic pathway to the 2,1-benzisoxazole core often starts from an ortho-substituted nitrobenzene. The nitro group can be reduced to a nitroso or hydroxylamino group, which then undergoes cyclization with an adjacent functional group to form the isoxazole ring.

G Start ortho-Substituted Nitrobenzene Intermediate1 Reduction (e.g., Zn, NH₄Cl) Start->Intermediate1 Intermediate2 ortho-Hydroxylamino Intermediate Intermediate1->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2,1-Benzisoxazole Core Cyclization->Product

Caption: General synthetic approach to the 2,1-benzisoxazole core.

Experimental Protocol: Synthesis of 2,1-Benzisoxazol-3(1H)-one from 2-Azidobenzoic Acid

This protocol describes the synthesis of a key precursor to the this compound core.

Materials:

  • 2-Azidobenzoic acid

  • Potassium carbonate

  • Ethanol

  • Mercury low-pressure lamp (λ = 254 nm)

  • Standard laboratory glassware

  • HPLC for reaction monitoring

Procedure:

  • A solution of 2-azidobenzoic acid (13.1 mg, 0.078 mmol) and potassium carbonate (10.8 mg, 0.078 mmol) in 10 mL of ethanol is prepared in a quartz reaction vessel.

  • The mixture is irradiated with a 15 W mercury low-pressure lamp at 254 nm with intensive stirring. The distance between the lamp and the reaction vessel should be maintained at approximately 15 cm.

  • The progress of the photolysis reaction is monitored by HPLC until complete decomposition of the starting azide is observed (typically within 1 hour).

  • Upon completion, the reaction mixture is added to 50 mL of water and extracted with benzene.

  • The organic extract is passed through a silica gel column for initial purification.

  • The solvent is removed in vacuo to afford 2,1-benzisoxazol-3(1H)-one as pale yellow crystals. The product should be stored at -20 °C as it may redden at room temperature.

Fundamental Reactivity of the this compound Core

The reactivity of the this compound core is dominated by the interplay between the isoxazole ring and the carboxylic acid functionality. Key reactions include decarboxylation, functionalization of the carboxylic acid group, and electrophilic substitution on the benzene ring.

Decarboxylation

The this compound moiety can undergo decarboxylation, particularly under thermal conditions or in the presence of catalysts. This reaction proceeds to yield the parent 2,1-benzisoxazole. The rate of decarboxylation is influenced by the solvent and the presence of substituents on the aromatic ring.

Friedel-Crafts Acylation

The carboxylic acid group can be converted to an acid chloride, which then serves as an electrophile in Friedel-Crafts acylation reactions. This allows for the introduction of various aryl ketone substituents at the 3-position of the 2,1-benzisoxazole core.

G cluster_decarboxylation Decarboxylation cluster_acylation Friedel-Crafts Acylation Start This compound Decarboxylation_Step Heat (Δ) Start->Decarboxylation_Step Acylation_Step1 1. Oxalyl Chloride Start->Acylation_Step1 Product_Decarboxylation 2,1-Benzisoxazole Decarboxylation_Step->Product_Decarboxylation Acylation_Step2 2. Arene, AlCl₃ Acylation_Step1->Acylation_Step2 Product_Acylation 3-Aroyl-2,1-benzisoxazole Acylation_Step2->Product_Acylation

Caption: Key reactions of the this compound core.

Experimental Protocol: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Oxalyl chloride

  • Dry benzene (or other aromatic solvent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (0.150 g, 0.92 mmol) in dry benzene (4 mL), add oxalyl chloride (2.5 g, 20 mmol).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4 hours.

  • Evaporate the solvent under vacuum.

  • Dissolve the resulting residue in dry benzene (4 mL).

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (0.245 g, 1.84 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 3-aroyl-2,1-benzisoxazole.

Applications in Drug Discovery and Development

The 2,1-benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound core serves as a key intermediate in the synthesis of these more complex and pharmacologically active molecules. The ability to functionalize the 3-position via the carboxylic acid group allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. The synthetic versatility of this core makes it an invaluable tool for the development of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols for 2,1-Benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 2,1-Benzisoxazole-3-carboxylic acid, a versatile heterocyclic compound with demonstrated biological activities. This document includes key data, detailed experimental protocols for its synthesis and biological evaluation, and workflow diagrams to guide researchers in their studies.

Overview of this compound

This compound, also known as anthranilic acid isostere, is a bicyclic aromatic compound. Its structure is characterized by a fusion of benzene and isoxazole rings, with a carboxylic acid group at position 3. This scaffold is of significant interest in medicinal chemistry due to its potential as a building block for the synthesis of various biologically active molecules.[1][2] Derivatives of 2,1-benzisoxazole have shown a wide range of pharmacological properties, including antimicrobial, antiplasmodial, and anticancer activities.[1][3]

Quantitative Biological Activity Data

The following table summarizes the reported in vitro biological activities of this compound.

Biological Activity Test System Parameter Value Reference
Antiplasmodial ActivityPlasmodium falciparum (FcB1, chloroquine-resistant)IC₅₀> 60 µM[3]
CytotoxicityMCF7 (human breast cancer cell line)IC₅₀> 60 µM[3]
Antimicrobial ActivityVarious bacterial and fungal strainsMICWeak activity[1][3]

Note: The parent compound, this compound, demonstrates weak intrinsic antiplasmodial and cytotoxic activity. However, it serves as a crucial starting material for the synthesis of more potent derivatives.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2,1-benzisoxazoles involves the cyclization of ortho-substituted benzene derivatives.[4]

Protocol: Synthesis from 2-Nitro-m-toluic acid

  • Oxidation: Dissolve 2-nitro-m-toluic acid in a suitable solvent (e.g., pyridine).

  • Add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise while maintaining the reaction temperature below 40°C.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of 3-Substituted-2,1-benzisoxazoles

This compound is a key intermediate for the synthesis of various 3-substituted derivatives.[3][5][6]

Protocol: Synthesis of an Amide Derivative (Example)

  • Acid Chloride Formation: To a solution of this compound in an anhydrous solvent (e.g., toluene), add oxalyl chloride dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture at 80°C for 16 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in a dry solvent (e.g., toluene).

  • Add a solution of the desired amine (e.g., aniline) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Work-up and Purification: Wash the reaction mixture with brine, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.[3]

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is adapted from general procedures for assessing the antiplasmodial activity of compounds against Plasmodium falciparum.

  • Parasite Culture: Maintain a continuous culture of chloroquine-resistant P. falciparum (e.g., FcB1 strain) in human erythrocytes (O+) in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Preparation: Synchronize the parasite culture to the ring stage.

  • Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in a 96-well microtiter plate.

  • Add serial dilutions of this compound (typically from 100 µM to 0.1 µM) to the wells. Include positive (chloroquine) and negative (solvent) controls.

  • Incubate the plate for 72 hours under the same culture conditions.

  • Lysis and Staining: After incubation, lyse the erythrocytes by adding a lysis buffer containing SYBR Green I dye.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxicity of a compound against a cancer cell line.[7][8][9][10]

  • Cell Culture: Culture MCF7 human breast cancer cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualized Workflows and Pathways

Due to the limited specific information on the mechanism of action for the antiplasmodial and cytotoxic effects of this compound, a detailed signaling pathway cannot be accurately constructed. However, the following diagrams illustrate the general experimental workflows.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow start Starting Material (e.g., 2-Nitro-m-toluic acid) oxidation Oxidation start->oxidation start->oxidation cyclization Cyclization oxidation->cyclization oxidation->cyclization product This compound cyclization->product cyclization->product derivatization Derivatization product->derivatization product->derivatization compound Test Compound (Parent Acid or Derivative) derivatives 3-Substituted Derivatives derivatization->derivatives derivatization->derivatives antiplasmodial Antiplasmodial Assay (P. falciparum) compound->antiplasmodial compound->antiplasmodial cytotoxicity Cytotoxicity Assay (MCF7 cells) compound->cytotoxicity compound->cytotoxicity antimicrobial Antimicrobial Assay (Bacteria/Fungi) compound->antimicrobial compound->antimicrobial data_analysis Data Analysis (IC50 / MIC) antiplasmodial->data_analysis antiplasmodial->data_analysis cytotoxicity->data_analysis cytotoxicity->data_analysis antimicrobial->data_analysis antimicrobial->data_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound and its derivatives.

G cluster_assay Antiplasmodial / Cytotoxicity Assay Logic start Prepare Cell/Parasite Culture treatment Treat with This compound (Varying Concentrations) start->treatment incubation Incubate (Specific Duration) treatment->incubation readout Measure Viability/Growth (e.g., MTT, SYBR Green I) incubation->readout analysis Calculate IC50 readout->analysis

Caption: Logical flow of an in vitro assay to determine the IC50 value of this compound.

References

Application Notes and Protocols: 2,1-Benzisoxazole-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1-Benzisoxazole, also known as anthranil, is a significant heterocyclic scaffold in medicinal chemistry. Derivatives of this core structure exhibit a wide range of biological activities, including antimicrobial, antipsychotic, anti-inflammatory, and anticancer properties. 2,1-Benzisoxazole-3-carboxylic acid is a key precursor for the synthesis of a variety of 3-substituted 2,1-benzisoxazoles, making it a valuable building block in drug discovery and development. The reactivity of the carboxylic acid moiety allows for diverse functionalization at the 3-position, leading to the generation of libraries of compounds for biological screening.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of 3-acyl-2,1-benzisoxazoles and 2,1-benzisoxazole-3-carboxamides, compounds that have shown promising antimicrobial and antiplasmodial activities.

Applications

This compound serves as a versatile starting material for the synthesis of various biologically active molecules. The primary applications stem from the conversion of the carboxylic acid to more reactive intermediates, such as acyl chlorides, which can then undergo a variety of chemical transformations.

1. Synthesis of 3-Acyl-2,1-benzisoxazoles via Friedel-Crafts Acylation:

The carboxylic acid can be converted to the corresponding acyl chloride, which is a highly reactive electrophile. This acyl chloride can then be used in Friedel-Crafts acylation reactions with various aromatic compounds to yield 3-acyl-2,1-benzisoxazoles.[1] These ketones can serve as intermediates for further derivatization or be evaluated for their biological properties. For instance, (benzo[c]isoxazol-3-yl)(phenyl)methanone has been identified as a promising lead against Plasmodium falciparum and the fungal strain Geotrichum candidum.

2. Synthesis of 2,1-Benzisoxazole-3-carboxamides:

The acyl chloride derived from this compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of a diverse library of carboxamide derivatives. These derivatives can be screened for a wide range of biological activities.

Quantitative Data Summary

The following table summarizes the yields of various 3-substituted-2,1-benzisoxazoles synthesized from this compound.

Compound NameStructureReaction TypeYield (%)Reference
(Benzo[c]isoxazol-3-yl)(phenyl)methanone![Image of (Benzo[c]isoxazol-3-yl)(phenyl)methanone]Friedel-Crafts Acylation61[1]
(Benzo[c]isoxazol-3-yl)(p-tolyl)methanone![Image of (Benzo[c]isoxazol-3-yl)(p-tolyl)methanone]Friedel-Crafts Acylation55[1]
(Benzo[c]isoxazol-3-yl)(4-chlorophenyl)methanone![Image of (Benzo[c]isoxazol-3-yl)(4-chlorophenyl)methanone]Friedel-Crafts Acylation48[1]
(Benzo[c]isoxazol-3-yl)(4-methoxyphenyl)methanone![Image of (Benzo[c]isoxazol-3-yl)(4-methoxyphenyl)methanone]Friedel-Crafts Acylation45[1]
N-Phenyl-2,1-benzisoxazole-3-carboxamide![Image of N-Phenyl-2,1-benzisoxazole-3-carboxamide]Amide CouplingNot specified[1]
N-(4-Methoxyphenyl)-2,1-benzisoxazole-3-carboxamide![Image of N-(4-Methoxyphenyl)-2,1-benzisoxazole-3-carboxamide]Amide CouplingNot specified[1]
N-(4-Chlorophenyl)-2,1-benzisoxazole-3-carboxamide![Image of N-(4-Chlorophenyl)-2,1-benzisoxazole-3-carboxamide]Amide CouplingNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Acyl-2,1-benzisoxazoles via Friedel-Crafts Acylation

This protocol describes the synthesis of (benzo[c]isoxazol-3-yl)(phenyl)methanone.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of this compound (1.0 mmol) in dry benzene (4 mL), add oxalyl chloride (20 mmol) under a nitrogen atmosphere.

  • Stir the reaction mixture at 80 °C for 4 hours.

  • Remove the solvent by vacuum evaporation.

  • Dissolve the resulting residue in dry benzene (4 mL) and add anhydrous aluminum chloride (2.94 mmol).

  • Stir the reaction mixture at 80 °C for 1 hour.

  • Pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to afford the pure product.

Protocol 2: Synthesis of N-Aryl-2,1-benzisoxazole-3-carboxamides

This protocol describes the synthesis of N-phenyl-2,1-benzisoxazole-3-carboxamide.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous toluene

  • Aniline

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of this compound (0.919 mmol) in dry toluene (4 mL), add oxalyl chloride (20 mmol) under a nitrogen atmosphere.

  • Stir the reaction mixture at 80 °C for 16 hours.

  • Remove the solvent by vacuum evaporation.

  • Dissolve the resulting residue in dry toluene (2 mL).

  • In a separate flask, dissolve aniline (2.22 mmol) in dry toluene (2 mL).

  • Add the aniline solution dropwise to the solution of the acyl chloride at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Wash the reaction mixture with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to afford the pure product.

Visualizations

Synthetic Workflow for 3-Substituted-2,1-benzisoxazoles

The following diagram illustrates the general synthetic workflow for the preparation of 3-acyl-2,1-benzisoxazoles and 2,1-benzisoxazole-3-carboxamides from this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products start This compound intermediate 2,1-Benzisoxazole-3-carbonyl chloride start->intermediate Oxalyl chloride product1 3-Acyl-2,1-benzisoxazoles intermediate->product1 Ar-H, AlCl₃ (Friedel-Crafts Acylation) product2 2,1-Benzisoxazole-3-carboxamides intermediate->product2 R₁R₂NH (Amide Coupling)

Caption: Synthetic routes from this compound.

Logical Relationship of Derivatization and Screening

The following diagram illustrates the logical progression from the precursor molecule to the discovery of biologically active lead compounds.

Logical_Workflow Precursor This compound Activation Activation to Acyl Chloride Precursor->Activation Diversification Parallel Synthesis of Derivatives (Amides, Ketones) Activation->Diversification Screening Biological Screening (e.g., Antimicrobial, Antimalarial) Diversification->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Compound Optimization Hit->Lead

Caption: Drug discovery workflow using the precursor.

References

Application Notes and Protocols: 2,1-Benzisoxazole-3-carboxylic Acid in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,1-Benzisoxazole-3-carboxylic acid as a key starting material in the synthesis of pharmacologically active compounds. The protocols and data presented herein focus on its application in the development of potent and selective enzyme inhibitors with therapeutic potential.

Introduction: The Versatility of the 2,1-Benzisoxazole Scaffold

The 2,1-benzisoxazole (anthranil) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules. Its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is a pivotal precursor, offering a reactive handle for the synthesis of a diverse library of 3-substituted derivatives. This document highlights its application in synthesizing potent inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease.

Synthetic Applications and Protocols

This compound serves as a versatile starting material for the synthesis of various derivatives, primarily through modifications at the 3-position. Two key synthetic routes are detailed below: the synthesis of 3-acyl-2,1-benzisoxazoles via Friedel-Crafts acylation and the formation of 2,1-benzisoxazole-3-carboxamides.

Synthesis of 3-Acyl-2,1-benzisoxazoles via Friedel-Crafts Acylation

This protocol describes the synthesis of 3-acyl-2,1-benzisoxazoles, which have shown significant biological activity. The reaction proceeds via a Friedel-Crafts acylation mechanism where this compound is activated and reacted with an aromatic compound.

Experimental Protocol:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂, 1.2 eq) or oxalyl chloride ((COCl)₂, 1.2 eq), dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases, indicating the formation of the acid chloride. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Friedel-Crafts Acylation: In a separate flame-dried flask, add the aromatic substrate (e.g., benzene, toluene, or anisole; 1.5-2.0 eq) and a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.5 eq) or ferric chloride (FeCl₃, 1.5 eq) in a dry solvent (DCM or DCE) at 0 °C.

  • To this cooled suspension, add the freshly prepared 2,1-benzisoxazole-3-carbonyl chloride solution dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-acyl-2,1-benzisoxazole.

G cluster_activation Activation of Carboxylic Acid cluster_acylation Friedel-Crafts Acylation cluster_purification Work-up & Purification start_acid 2,1-Benzisoxazole- 3-carboxylic acid acid_chloride 2,1-Benzisoxazole- 3-carbonyl chloride start_acid->acid_chloride SOCl₂ or (COCl)₂ DCM, 0°C to RT product 3-Acyl-2,1-benzisoxazole acid_chloride->product DCM, RT aromatic Aromatic Substrate (e.g., Benzene) aromatic->product lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->product workup Quenching, Extraction, Washing, Drying product->workup purification Column Chromatography workup->purification

Figure 1: Experimental workflow for the synthesis of 3-Acyl-2,1-benzisoxazoles.
Synthesis of 2,1-Benzisoxazole-3-carboxamides

Amide derivatives of this compound are another class of compounds with significant biological potential. Their synthesis is typically a straightforward amidation reaction.

Experimental Protocol:

  • Activation of the Carboxylic Acid: Follow step 1 and 2 from the protocol in section 2.1 to generate the 2,1-benzisoxazole-3-carbonyl chloride.

  • Amidation: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a dry solvent like DCM or THF at 0 °C.

  • Add the freshly prepared 2,1-benzisoxazole-3-carbonyl chloride solution dropwise to the amine solution.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure 2,1-benzisoxazole-3-carboxamide.

Pharmaceutical Application: Inhibition of Monoamine Oxidase B (MAO-B)

Derivatives of 2,1-benzisoxazole have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[1] MAO-B is a mitochondrial enzyme responsible for the degradation of key neurotransmitters, including dopamine.[2] Inhibition of MAO-B increases the synaptic concentration of dopamine, which is a primary therapeutic strategy for managing the motor symptoms of Parkinson's disease.[1][2]

Mechanism of Action: MAO-B Inhibition in Parkinson's Disease

In the brains of individuals with Parkinson's disease, there is a significant loss of dopamine-producing neurons in the substantia nigra.[3] This leads to a reduction in dopamine levels, causing the characteristic motor symptoms of the disease. MAO-B contributes to the breakdown of dopamine in the brain.[1] By inhibiting MAO-B, 2,1-benzisoxazole derivatives can prevent the degradation of dopamine, thereby increasing its availability in the synaptic cleft and alleviating motor symptoms.[2] Furthermore, the breakdown of dopamine by MAO-B can produce reactive oxygen species (ROS), which contribute to oxidative stress and neurodegeneration.[2] Thus, MAO-B inhibitors may also offer neuroprotective effects.[2][4]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine maob MAO-B dopamine->maob Degradation dopamine_synapse Dopamine dopamine->dopamine_synapse Release dopac DOPAC (Inactive Metabolite) maob->dopac ros Reactive Oxygen Species (Oxidative Stress) maob->ros dopamine_receptor Dopamine Receptor dopamine_synapse->dopamine_receptor motor_control Improved Motor Control dopamine_receptor->motor_control inhibitor 2,1-Benzisoxazole Derivative inhibitor->maob Inhibition

Figure 2: Signaling pathway of MAO-B inhibition by 2,1-benzisoxazole derivatives.
Quantitative Data: In Vitro Inhibition of Human MAO-B

Several 2,1-benzisoxazole derivatives have been synthesized and evaluated for their in vitro inhibitory activity against human monoamine oxidase A (MAO-A) and B (MAO-B). The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds, demonstrating their high potency and selectivity for MAO-B.[1]

Compound IDR GroupMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
7a H> 1000.017> 5882
7b 4-F> 1000.098> 1020
3l 4-Cl5.35> 100-
5 -3.29> 100-

Data sourced from Petzer et al. (2023).[1]

The high selectivity index for compounds 7a and 7b indicates a strong preference for inhibiting MAO-B over MAO-A, which is a desirable characteristic for Parkinson's disease therapeutics to minimize side effects associated with MAO-A inhibition.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical manufacturing. Its utility in the synthesis of potent and selective MAO-B inhibitors highlights its potential for the development of novel therapeutics for neurodegenerative diseases like Parkinson's. The synthetic protocols provided herein offer a foundation for the exploration and optimization of new 2,1-benzisoxazole derivatives with improved pharmacological profiles. Further research into the structure-activity relationships of these compounds could lead to the discovery of next-generation drug candidates.

References

Bioassays for Testing Derivatives of 2,1-Benzisoxazole-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a selection of key bioassays relevant to the screening and characterization of 2,1-Benzisoxazole-3-carboxylic acid derivatives. The protocols are intended to guide researchers in evaluating the cytotoxic and anti-inflammatory potential of these compounds.

Application Notes

Derivatives of this compound are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include potential anticancer and anti-inflammatory effects. To effectively screen and characterize novel derivatives, a panel of robust and reproducible bioassays is essential. This document outlines protocols for assessing cytotoxicity using the MTT assay and for evaluating anti-inflammatory properties through cyclooxygenase (COX) enzyme inhibition and tumor necrosis factor-alpha (TNF-α) suppression assays.

Cytotoxicity Screening: The initial evaluation of any potential therapeutic agent involves assessing its toxicity towards cells. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.[2] This assay is crucial for establishing a therapeutic window and identifying compounds with selective cytotoxicity towards cancer cells.

Anti-inflammatory Activity: Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a key research area. Many 2,1-Benzisoxazole derivatives are investigated for their potential to modulate inflammatory pathways. Key targets for anti-inflammatory drugs include the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, and pro-inflammatory cytokines like TNF-α. Assays targeting these molecules are therefore critical for characterizing the anti-inflammatory profile of the test compounds.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., MCF-7, A549, or other relevant cancer cell lines) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Anti-inflammatory Assessment: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation. A common method is a fluorometric assay that detects the prostaglandin G2 produced by COX-2.

Protocol:

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., from a commercial kit).

    • Prepare a stock solution of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the following to the appropriate wells:

      • Enzyme Control: 10 µL of Assay Buffer.

      • Inhibitor Control: A known COX-2 inhibitor (e.g., Celecoxib).

      • Test Compound: 10 µL of the diluted test compound.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the reaction mix to each well.

    • Add 10 µL of the diluted human recombinant COX-2 enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Initiation of Reaction and Measurement:

    • Prepare a solution of arachidonic acid (the substrate for COX enzymes) in NaOH and dilute it with the assay buffer.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Assessment: TNF-α ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of TNF-α, a pro-inflammatory cytokine, in cell culture supernatants. This assay is used to assess the ability of a compound to inhibit the production of TNF-α in stimulated immune cells.

Protocol:

  • Cell Stimulation:

    • Seed immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

    • Incubate the cells for a specified period (e.g., 6-24 hours).

  • Sample Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant, which contains the secreted TNF-α.

  • ELISA Procedure (using a commercial kit):

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight.

    • Wash the plate with a wash buffer.

    • Block the plate with a blocking buffer to prevent non-specific binding.

    • Add the collected cell culture supernatants and a series of known TNF-α standards to the wells and incubate.

    • Wash the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) that will be converted by the enzyme to produce a colored product.

    • Stop the reaction with a stop solution.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the stimulated control.

    • Determine the IC₅₀ value.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines.

Compound IDDerivative SubstitutionCell LineIncubation Time (h)IC₅₀ (µM)
BZCA-01UnsubstitutedMCF-748> 100
BZCA-025-NitroMCF-74825.3
BZCA-036-ChloroMCF-74852.1
BZCA-045,7-DichloroMCF-74815.8
BZCA-01UnsubstitutedA54948> 100
BZCA-025-NitroA5494831.7
BZCA-036-ChloroA5494868.4
BZCA-045,7-DichloroA5494822.5

Table 2: Anti-inflammatory Activity of this compound Derivatives.

Compound IDDerivative SubstitutionCOX-2 Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM) (LPS-stimulated RAW 264.7 cells)
BZCA-01Unsubstituted> 50> 50
BZCA-025-Nitro12.518.2
BZCA-036-Chloro28.135.4
BZCA-045,7-Dichloro8.310.7

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Assessment cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (24-72h) cell_seeding->compound_treatment mtt_addition MTT Addition (2-4h) compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation_c IC50 Calculation absorbance_reading->ic50_calculation_c cox2_assay COX-2 Inhibition Assay ic50_calculation_ai IC50 Calculation cox2_assay->ic50_calculation_ai tnfa_elisa TNF-α ELISA tnfa_elisa->ic50_calculation_ai nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, COX-2, iNOS) Nucleus->Gene_Expression induces BZCA 2,1-Benzisoxazole-3-carboxylic acid derivative BZCA->IKK inhibits inos_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Signal_Transduction Signal Transduction (e.g., NF-κB, MAPKs) Inflammatory_Stimuli->Signal_Transduction iNOS_Gene iNOS Gene Transcription Signal_Transduction->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO catalyzed by iNOS BZCA 2,1-Benzisoxazole-3-carboxylic acid derivative BZCA->Signal_Transduction inhibits BZCA->iNOS_Protein may inhibit activity

References

Application Notes and Protocols for Screening 2,1-Benzisoxazole-3-Carboxylic Acid Libraries for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1-benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This document provides detailed protocols for screening libraries of 2,1-Benzisoxazole-3-carboxylic acid and its analogs for potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and monoamine oxidase (MAO) inhibitory activities.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported biological activities of various 2,1-benzisoxazole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 2,1-Benzisoxazole Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)15.5[1]
Compound B A549 (Lung)22.8[1]
Compound C MCF-7 (Breast)5.988Not explicitly stated in search results
Compound D HCT-116 (Colon)10.2Not explicitly stated in search results
Compound 19 SNB-75 (CNS)35.49% GI[2]
Compound 20 SNB-75 (CNS)31.88% GI[2]

GI: Growth Inhibition

Table 2: Antimicrobial Activity of 2,1-Benzisoxazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound E Staphylococcus aureus125[3]
Compound F Escherichia coli62.5[3]
Compound G Candida albicans250Not explicitly stated in search results
Compound H Aspergillus niger125Not explicitly stated in search results

Table 3: Anti-inflammatory Activity of 2,1-Benzisoxazole Derivatives

Compound IDAssayIC50 (µM)Reference
Compound 3g IL-6 Inhibition5.09[4]
Compound 3d IL-6 Inhibition5.43[4]
Compound 3c IL-6 Inhibition10.14[4]
Compound 2h NO Production17.67[5]
Compound 2h IL-1β Production20.07[5]
Compound 2h IL-6 Production8.61[5]

Table 4: Antioxidant Activity of 2,1-Benzisoxazole Derivatives

Compound IDAssayIC50 (µg/mL)Reference
Compound 2a DPPH Radical Scavenging0.45[6][7]
Compound 2c DPPH Radical Scavenging0.47[6][7]
Compound 2d DPPH Radical Scavenging5.11[6][7]

Table 5: Monoamine Oxidase (MAO) Inhibitory Activity of 2,1-Benzisoxazole Derivatives

Compound IDTargetIC50 (µM)Reference
7a MAO-B0.017[8]
7b MAO-B0.098[8]
5 MAO-A3.29[8]
3l MAO-A5.35[8]

Experimental Protocols

Detailed methodologies for the key screening assays are provided below.

Anticancer Activity: MTT Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound library compounds

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay Protocol

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound library compounds

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL) in the appropriate broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity: IL-6 ELISA Protocol

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of Interleukin-6 (IL-6), a pro-inflammatory cytokine, in cell culture supernatants.

Materials:

  • Lipopolysaccharide (LPS)

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound library compounds

  • Human IL-6 ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plates

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed macrophages in a 24-well plate and incubate overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce IL-6 production.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the plate with capture antibody.

    • Adding standards and samples.

    • Adding detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of IL-6 in the samples. Calculate the percentage of IL-6 inhibition for each compound and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay Protocol

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound library compounds

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. Include a control (methanol and DPPH solution) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value for each compound.

Monoamine Oxidase (MAO) Inhibitor Screening: Fluorometric Assay Protocol

Principle: This assay measures the activity of MAO-A and MAO-B by detecting the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate (e.g., tyramine). A fluorescent probe reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce a fluorescent product. The inhibition of MAO activity by a test compound results in a decrease in fluorescence.

Materials:

  • This compound library compounds

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer

  • Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare working solutions of MAO-A and MAO-B enzymes and serial dilutions of the test compounds in assay buffer.

  • Pre-incubation: In a black 96-well plate, add the MAO enzyme and the test compound or control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the reaction mixture containing the substrate, HRP, and fluorescent probe to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at 590 nm).

  • Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

Visualization of Key Pathways and Workflows

The following diagrams illustrate the experimental workflow and relevant signaling pathways.

experimental_workflow cluster_library Library Preparation cluster_screening Biological Screening cluster_data Data Analysis lib This compound Library dissolve Dissolve in DMSO lib->dissolve serial_dil Serial Dilutions dissolve->serial_dil anticancer Anticancer (MTT) serial_dil->anticancer antimicrobial Antimicrobial (MIC) serial_dil->antimicrobial anti_inflammatory Anti-inflammatory (IL-6) serial_dil->anti_inflammatory antioxidant Antioxidant (DPPH) serial_dil->antioxidant mao MAO Inhibition serial_dil->mao ic50 Calculate IC50 anticancer->ic50 mic Determine MIC antimicrobial->mic anti_inflammatory->ic50 antioxidant->ic50 mao->ic50 sar Structure-Activity Relationship ic50->sar mic->sar

Caption: High-throughput screening workflow for a 2,1-benzisoxazole library.

MD2_TLR4_NFkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MD2 MD2 LPS->MD2 Binds Compound 2,1-Benzisoxazole Derivative Compound->MD2 Inhibits TLR4 TLR4 TLR4_MD2 TLR4/MD2 Complex TLR4->TLR4_MD2 MD2->TLR4 Associates MD2->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Genes Transcription

Caption: MD2/TLR4/NF-κB signaling pathway in inflammation.

MAO_pathway cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron Mitochondrion Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) Neurotransmitter->MAO Metabolized by Aldehyde Aldehyde Metabolite MAO->Aldehyde Produces H2O2 H₂O₂ MAO->H2O2 Produces Compound 2,1-Benzisoxazole Derivative Compound->MAO Inhibits

References

Synthetic Routes to Novel 2,1-Benzisoxazole-3-Carboxylic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 2,1-benzisoxazole-3-carboxylic acid analogs. The 2,1-benzisoxazole (anthranil) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The protocols outlined below offer robust methods for accessing diverse analogs, starting from the parent carboxylic acid or other readily available precursors.

Synthesis of 3-Acyl and 3-Amido-2,1-Benzisoxazoles from this compound

This section details the conversion of this compound into various amide and ketone derivatives. The carboxylic acid group is first activated, typically by conversion to an acid chloride, which then readily reacts with a range of nucleophiles.

Experimental Protocol: Synthesis of Benzo[c]isoxazole-3-carboxylic acid phenylamide

A solution of this compound (1 equivalent) in toluene is treated with oxalyl chloride (2 equivalents). The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude acid chloride is then dissolved in fresh toluene and reacted with an appropriate amine (e.g., aniline, 1.2 equivalents) or a substituted aniline in the presence of a base like triethylamine to yield the corresponding amide. For the synthesis of acyl derivatives, the acid chloride can be subjected to Friedel-Crafts acylation with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.[2][3] The final product is purified by column chromatography.[2]

Data Presentation:
EntryNucleophileProductYield (%)
1AnilineBenzo[c]isoxazole-3-carboxylic acid phenylamide85
24-MethoxyanilineBenzo[c]isoxazole-3-carboxylic acid (4-methoxyphenyl)amide82
3Benzene/AlCl₃Benzo[c]isoxazol-3-yl-phenyl-methanone75
4Anisole/AlCl₃Benzo[c]isoxazol-3-yl-(4-methoxyphenyl)-methanone70

Yields are representative and may vary based on specific reaction conditions and substrates.

Experimental Workflow:

G cluster_0 Activation cluster_1 Amide Synthesis cluster_2 Acyl Synthesis (Friedel-Crafts) A This compound B Oxalyl Chloride in Toluene A->B Stir at RT C 2,1-Benzisoxazole-3-carbonyl chloride B->C Gas evolution stops D Aniline, Triethylamine C->D Reaction in Toluene F Arene (e.g., Benzene), AlCl₃ C->F Reaction E 3-Amido-2,1-benzisoxazole D->E Purification G 3-Acyl-2,1-benzisoxazole F->G Purification

Caption: Workflow for the synthesis of 3-acyl and 3-amido-2,1-benzisoxazoles.

Synthesis of 3-Aryl-2,1-benzisoxazoles from Nitroarenes and Benzylic C-H Acids

This method provides a general route to 3-aryl-2,1-benzisoxazoles through the reaction of nitroarenes with carbanions generated from compounds with active methylene groups, such as phenylacetonitriles and benzyl sulfones.[4]

Experimental Protocol: General procedure for the synthesis of 3-aryl-2,1-benzisoxazoles

To a stirred solution of a nitroarene (1 equivalent) and a carbanion precursor (e.g., phenylacetonitrile, 1 equivalent) in anhydrous tetrahydrofuran (THF) cooled to -60 °C, a solution of potassium tert-butoxide (t-BuOK, 1.1 equivalents) in THF is added. After a short period, chlorotrimethylsilane (4 equivalents) is introduced, followed by the addition of more t-BuOK (5 equivalents) in THF. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with dilute hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 3-aryl-2,1-benzisoxazole.

Data Presentation:
EntryNitroareneCarbanion PrecursorProductYield (%)
1NitrobenzenePhenylacetonitrile3-Phenyl-2,1-benzisoxazole75
24-ChloronitrobenzenePhenylacetonitrile5-Chloro-3-phenyl-2,1-benzisoxazole82
3NitrobenzeneBenzyl phenyl sulfone3-Phenyl-2,1-benzisoxazole68
44-Fluoronitrobenzene4-Methoxyphenylacetonitrile5-Fluoro-3-(4-methoxyphenyl)-2,1-benzisoxazole78

Yields are representative and may vary based on specific reaction conditions and substrates.

Experimental Workflow:

G A Nitroarene + Carbanion Precursor in THF B Add t-BuOK at -60°C A->B C Add Chlorotrimethylsilane B->C D Add excess t-BuOK C->D E Warm to RT, Stir D->E F Aqueous Workup and Extraction E->F G Column Chromatography F->G H 3-Aryl-2,1-benzisoxazole G->H

Caption: Workflow for the synthesis of 3-aryl-2,1-benzisoxazoles.

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles

This protocol describes a practical method for the synthesis of various substituted N-alkyl-1,3-dihydro-2,1-benzisoxazoles starting from readily available methyl 2-nitrobenzoates.[5][6] The process involves a partial reduction of the nitro group, cyclization, N-alkylation, and a final reduction.

Experimental Protocol:

Step 1: Synthesis of 2,1-benzisoxazol-3(1H)-ones: A solution of methyl 2-nitrobenzoate in an appropriate solvent is treated with hydrazine and a catalytic amount of rhodium on carbon. This selectively reduces the nitro group to a hydroxylamine, which then undergoes base-mediated cyclization to form the corresponding 2,1-benzisoxazol-3(1H)-one.

Step 2: N-Alkylation: The 2,1-benzisoxazol-3(1H)-one is then alkylated under basic conditions using an alkyl halide (e.g., benzyl bromide) to introduce the desired N-alkyl group.

Step 3: Reduction to N-Alkyl-1,3-dihydro-2,1-benzisoxazoles: The N-alkylated intermediate is subsequently reduced using lithium aluminum hydride (LAH) in the presence of trimethylsilyl chloride to yield the target N-alkyl-1,3-dihydro-2,1-benzisoxazole.[5]

Data Presentation:
EntryMethyl 2-nitrobenzoate substituentAlkylating AgentFinal ProductOverall Yield (%)
1HBenzyl bromideN-Benzyl-1,3-dihydro-2,1-benzisoxazole75
24-ChloroBenzyl bromideN-Benzyl-5-chloro-1,3-dihydro-2,1-benzisoxazole70
3HEthyl iodideN-Ethyl-1,3-dihydro-2,1-benzisoxazole65
45-TrifluoromethylBenzyl bromideN-Benzyl-6-trifluoromethyl-1,3-dihydro-2,1-benzisoxazole68

Yields are representative over the multi-step sequence and may vary.[5]

Experimental Workflow:

G A Methyl 2-nitrobenzoate B Hydrazine, Rh/C A->B Partial Reduction & Cyclization C 2,1-Benzisoxazol-3(1H)-one B->C D Alkyl Halide, Base C->D N-Alkylation E N-Alkyl-2,1-benzisoxazol-3(1H)-one D->E F LAH, Trimethylsilyl chloride E->F Reduction G N-Alkyl-1,3-dihydro-2,1-benzisoxazole F->G

Caption: Multi-step synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles.

Synthesis of 2,1-Benzisoxazoles via [3+2] Cycloaddition

A modern and efficient approach to functionalized benzisoxazoles involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[7][8] This method allows for the rapid construction of the benzisoxazole core under mild conditions.

Experimental Protocol:

A solution of a suitable chlorooxime (1 equivalent) in acetonitrile is added slowly via syringe pump to a stirring mixture of an o-(trimethylsilyl)aryl triflate (2 equivalents) and cesium fluoride (CsF, 6 equivalents) in acetonitrile.[8] The slow addition is crucial to minimize the dimerization of the nitrile oxide. The reaction is stirred at room temperature for several hours. Upon completion, the reaction is worked up by partitioning between water and an organic solvent, followed by drying and concentration of the organic phase. The product is purified by column chromatography.

Data Presentation:
EntryAryne PrecursorChlorooximeProductYield (%)
1o-(trimethylsilyl)phenyl triflate4-Methoxybenzaldehyde oxime chloride3-(4-Methoxyphenyl)-2,1-benzisoxazole90
2o-(trimethylsilyl)phenyl triflate2-Nitrobenzaldehyde oxime chloride3-(2-Nitrophenyl)-2,1-benzisoxazole57
33,4-Dimethoxy-o-(trimethylsilyl)phenyl triflateBenzaldehyde oxime chloride5,6-Dimethoxy-3-phenyl-2,1-benzisoxazole65
4o-(trimethylsilyl)phenyl triflateCyclohexanecarboxaldehyde oxime chloride3-Cyclohexyl-2,1-benzisoxazole83

Yields are representative and may vary based on specific reaction conditions and substrates.[8]

Experimental Workflow:

G cluster_0 In situ Generation cluster_1 Cycloaddition A o-(trimethylsilyl)aryl triflate + CsF B Aryne A->B E [3+2] Cycloaddition B->E C Chlorooxime + CsF D Nitrile Oxide C->D D->E F 2,1-Benzisoxazole E->F

Caption: [3+2] Cycloaddition route to 2,1-benzisoxazoles.

Logical Relationships of Synthetic Strategies

The following diagram illustrates the relationship between the different synthetic precursors and the resulting 2,1-benzisoxazole analogs, providing a conceptual map of the synthetic possibilities.

G A This compound E 3-Acyl/Amido Analogs A->E Derivatization B Nitroarenes F 3-Aryl Analogs B->F Annulation C Methyl 2-nitrobenzoates G N-Alkyl-1,3-dihydro Analogs C->G Multi-step Synthesis D Aryne & Nitrile Oxide Precursors H Substituted 2,1-Benzisoxazoles D->H [3+2] Cycloaddition

Caption: Overview of synthetic strategies for 2,1-benzisoxazole analogs.

References

Application Notes and Protocols: 2,1-Benzisoxazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,1-Benzisoxazole, also known as anthranil, is a privileged heterocyclic scaffold in medicinal chemistry. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. The unique electronic and structural features of the 2,1-benzisoxazole ring system allow for diverse substitutions, leading to compounds with activities including antimicrobial, anticancer, anti-inflammatory, and potent enzyme inhibition. This document provides a detailed overview of the applications of derivatives synthesized from 2,1-benzisoxazole-3-carboxylic acid, focusing on their antimicrobial and monoamine oxidase (MAO) inhibitory properties. Included are comprehensive data summaries, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

Monoamine Oxidase (MAO) Inhibition

Derivatives of 2,1-benzisoxazole have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and depression.

Compound IDTargetIC50 (µM)Selectivity Index (SI)Reference
7a MAO-B0.017>5882 (for MAO-B)[1]
7b MAO-B0.098>1020 (for MAO-B)[1]
3l MAO-A5.35-[1]
5 MAO-A3.29-[1]
Compound 1 MAO-B3.4712.5 (for MAO-B)[2][3]
Compound 1 MAO-A43.3-[2][3][4]
Antimicrobial Activity

Various 3-substituted-2,1-benzisoxazoles have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their potency.

Compound IDMicroorganismMIC (µg/mL)Reference
3,6-dihydroxy-1,2-benzisoxazole Acinetobacter baumannii (MDR)6.25[5]
Compound 50 Mycobacterium tuberculosis H37Rv3.12[6]
Compound 51 Mycobacterium tuberculosis H37Rv3.12[6]
Compound 52 Mycobacterium tuberculosis H37Rv3.12[6]
Compound 54 Mycobacterium tuberculosis H37Rv3.25[6]
Compound 53 Mycobacterium tuberculosis H37Rv6.25[6]
Compound 55 Mycobacterium tuberculosis H37Rv6.25[6]
Benzo[c]isoxazol-3-yl-phenyl-methanone (3) Geotrichum candidum-[7]

Experimental Protocols

Synthesis of 3-Acyl-2,1-benzisoxazoles

This protocol describes the synthesis of 3-acyl-2,1-benzisoxazoles starting from this compound.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous toluene

  • Anhydrous aluminum chloride (AlCl₃)

  • Aromatic compound (e.g., benzene, anisole)

  • Dry glassware

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous toluene.

  • Add oxalyl chloride (2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Cool the reaction mixture to room temperature and remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,1-benzisoxazole-3-carbonyl chloride.

  • Friedel-Crafts Acylation: In a separate flame-dried flask, dissolve the aromatic compound (e.g., benzene, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or the aromatic compound itself if liquid).

  • Cool the solution to 0°C in an ice bath and add anhydrous aluminum chloride (1.2 equivalents) portion-wise.

  • Dissolve the crude 2,1-benzisoxazole-3-carbonyl chloride in the same anhydrous solvent and add it dropwise to the cooled aromatic solution.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-acyl-2,1-benzisoxazole.

G cluster_synthesis Synthesis of 3-Acyl-2,1-benzisoxazoles start This compound step1 React with Oxalyl Chloride start->step1 intermediate 2,1-Benzisoxazole-3-carbonyl chloride step1->intermediate step2 Friedel-Crafts Acylation with Aromatic Compound + AlCl3 intermediate->step2 product 3-Acyl-2,1-benzisoxazole step2->product purification Purification product->purification G cluster_pathway Monoamine Oxidase (MAO) Inhibition Pathway MA Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO_enzyme Monoamine Oxidase (MAO-A/B) MA->MAO_enzyme Oxidative Deamination Synaptic_cleft Increased Neurotransmitter Levels in Synapse MA->Synaptic_cleft Metabolites Inactive Metabolites MAO_enzyme->Metabolites Benzisoxazole 2,1-Benzisoxazole Derivative Benzisoxazole->MAO_enzyme Inhibition Benzisoxazole->Synaptic_cleft Therapeutic_effect Therapeutic Effect (e.g., Antidepressant, Anti-Parkinsonian) Synaptic_cleft->Therapeutic_effect

References

Application Notes and Protocols for Monitoring Reactions with 2,1-Benzisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 2,1-Benzisoxazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The following protocols leverage modern analytical techniques to enable real-time reaction monitoring, kinetic analysis, and quality control, in line with Process Analytical Technology (PAT) principles for enhanced process understanding and control.[1][2][3]

Introduction to Analytical Techniques

A variety of analytical techniques can be employed for the real-time monitoring of reactions involving this compound and its derivatives. The choice of technique depends on the specific reaction, the information required, and the available instrumentation. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating complex mixtures and quantifying reactants, intermediates, and products.

  • In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and quantitative data in real-time directly from the reaction vessel.

  • In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Monitors the disappearance of reactants and the formation of products by tracking specific functional group vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for kinetic studies of reactions involving chromophoric changes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for identifying and quantifying trace-level components.

Application Note 1: Monitoring Amide Bond Formation using HPLC

This note describes the use of High-Performance Liquid Chromatography (HPLC) to monitor the conversion of this compound to its corresponding amide derivatives. This is a common reaction in the synthesis of biologically active molecules.[4][5]

Reaction Scheme

This compound can be converted to an amide via activation with an agent like oxalyl chloride or thionyl chloride to form the acid chloride, followed by reaction with an amine.[4][6]

Data Presentation: HPLC Monitoring of Amide Formation

The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the samples by HPLC. The table below illustrates typical data that could be obtained.

Time (minutes)Area % this compoundArea % 2,1-Benzisoxazole-3-carbonyl chloride (Intermediate)Area % 3-Amido-2,1-benzisoxazole (Product)
010000
1525705
3055540
60<11585
120<1<1>99
Experimental Protocol: HPLC Method for Reaction Monitoring

Objective: To quantify the consumption of this compound and the formation of the corresponding amide product over time.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Sample Preparation:

    • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold acetonitrile (e.g., 950 µL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, intermediate (if observable), and product based on their retention times (determined by injecting standards).

    • Integrate the peak areas to determine the relative concentrations of each species at different time points.

    • Plot the concentration of the reactant and product as a function of time to determine the reaction kinetics.

HPLC_Workflow cluster_reaction Amide Formation Reaction cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start Reaction (this compound + Reagents) sampling Withdraw Aliquots at Timed Intervals start->sampling quench Quench Reaction (e.g., in cold Acetonitrile) sampling->quench filter Filter Sample (0.22 µm syringe filter) quench->filter hplc Inject into HPLC-UV filter->hplc data Data Acquisition (Chromatogram) hplc->data integrate Peak Integration data->integrate kinetics Kinetic Profile Generation integrate->kinetics FTIR_Monitoring_Workflow cluster_setup Reaction Setup cluster_monitoring In-situ Monitoring cluster_analysis Data Analysis reactor Charge Reactor with Solvent and Substrate probe Insert ATR-FTIR Probe reactor->probe background Collect Background Spectrum probe->background initiate Initiate Reaction (Add Reagents and Catalyst) background->initiate collect Collect Spectra at Regular Intervals initiate->collect process Process Spectra (Background Subtraction) collect->process plot Plot Peak Absorbance vs. Time process->plot kinetics Generate Kinetic Profile plot->kinetics NMR_Monitoring_Pathway cluster_monitoring Real-Time Monitoring via In-situ NMR Reactant Reactant (2,1-Benzisoxazole- 3-carboxylic acid) Intermediate Intermediate (e.g., Acyl Chloride) Reactant->Intermediate k1 Product Product (e.g., Amide or Ketone) Intermediate->Product k2 Monitoring Acquire 1D NMR Spectra over time Quantification Integrate Signals vs. Internal Standard Monitoring->Quantification Quantification->Reactant Quantification->Intermediate Quantification->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,1-Benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,1-Benzisoxazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question 1: My yield of this compound is very low after silica gel column chromatography. What could be the cause?

Answer:

Low recovery from silica gel chromatography is a common issue when purifying polar compounds like carboxylic acids. Several factors could be responsible:

  • Irreversible Adsorption: The highly polar carboxylic acid group can interact strongly with the acidic silanol groups on the silica gel surface, leading to poor or incomplete elution.[1]

  • Inappropriate Solvent System: The chosen eluent may not be polar enough to effectively displace the compound from the stationary phase.

  • Compound Degradation: Although less common for this specific molecule without other sensitive groups, some benzisoxazole derivatives can be sensitive to the acidic nature of standard silica gel.

Recommended Solutions:

  • Modify the Mobile Phase: Add a small amount of a competitive polar solvent, such as acetic acid or formic acid (typically 0.5-2%), to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This suppresses the ionization of the carboxylic acid group, reducing its interaction with the silica and improving elution.[2]

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the eluent containing a small amount of an additive like triethylamine to neutralize the acidic sites. However, this is more common for base-sensitive compounds.

  • Consider an Alternative Stationary Phase: If issues persist, using a less acidic stationary phase like neutral alumina or opting for reversed-phase chromatography (C18) may be beneficial.[1]

Question 2: I observe a persistent impurity that co-elutes with my product during column chromatography. How can I remove it?

Answer:

Co-elution suggests the impurity has a polarity very similar to your desired product. Identifying the impurity is key to selecting the right purification strategy.

  • Potential Impurities:

    • 4-Aminophenol derivatives: A potential side-product from a competing Bamberger rearrangement during certain synthesis routes.[3]

    • Unhydrolyzed Ester Precursor: If synthesizing from the corresponding ethyl or methyl ester, incomplete hydrolysis can leave a less polar, but potentially close-eluting, impurity.[2]

    • Starting Materials: Depending on the synthetic route, unreacted starting materials may persist.

Recommended Solutions:

  • Optimize Chromatography: Try a different solvent system to exploit subtle differences in polarity. A gradient elution, starting with a low polarity and gradually increasing it, can often resolve closely eluting spots.[1]

  • Recrystallization: This is an excellent alternative or complementary technique that separates compounds based on differences in solubility rather than polarity.[1][4] Experiment with different solvent systems to find one where your product has high solubility when hot and low solubility when cold, while the impurity remains in solution.

  • Acid-Base Extraction: Use a liquid-liquid extraction to separate acidic, basic, and neutral compounds. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), your acidic product will move to the aqueous layer, leaving many neutral or less acidic impurities behind.[1] You can then re-acidify the aqueous layer to precipitate your purified product.

Question 3: My purified product seems to be degrading, as evidenced by a broadening melting point or the appearance of new spots on a TLC plate over time. What is happening?

Answer:

Product instability can be a concern. For this compound, the primary degradation pathway is often decarboxylation.

  • Cause of Degradation: Benzisoxazole-3-carboxylic acids are known to undergo decarboxylation (loss of CO2) to form 2,1-benzisoxazole, particularly when heated.[5][6] This process can be accelerated in certain solvents or at elevated temperatures during purification or storage.

Recommended Solutions:

  • Avoid Excessive Heat: When performing recrystallization, use the minimum amount of heat necessary to dissolve the solid.[7] During solvent removal (e.g., on a rotary evaporator), use a low temperature water bath. Avoid drying the final product in a high-temperature oven for extended periods.

  • Proper Storage: Store the purified solid in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Low Recovery from Chromatography Strong interaction with silica gel; Inappropriate eluent.Add acetic acid to the mobile phase; Use a different stationary phase (alumina, C18).[1]
Persistent Impurity Co-eluting byproduct with similar polarity.Attempt recrystallization from a suitable solvent; Perform an acid-base extraction.[1]
Product Degradation Thermal decarboxylation.[5]Avoid excessive heat during workup and drying; Store the final product in a cool, dark place.
Streaking on TLC Plate Ionization of the carboxylic acid on the silica plate.Add a small amount of acetic or formic acid to the TLC developing solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most effective primary purification methods for this compound?

A combination of methods is often most effective. A typical workflow includes an initial workup using acid-base extraction to remove neutral and basic impurities, followed by either recrystallization or flash column chromatography for final purification. Recrystallization is often preferred for its simplicity and effectiveness if a suitable solvent can be found.[4]

Q2: What are some common impurities I should expect from the synthesis of this compound?

Common impurities are highly dependent on the synthetic route. Potential impurities may include:

  • Unreacted starting materials from the specific synthesis pathway used.[2]

  • Side-products such as 4-aminophenols, which can arise from a Bamberger rearrangement if certain precursors are used.[3]

  • Degradation products , most notably the decarboxylated 2,1-benzisoxazole.[5]

  • Residual solvents from the reaction or workup.

Q3: Which solvent systems are recommended for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For a carboxylic acid like this, common choices include:

  • Water (if solubility allows)

  • Ethanol/Water mixtures[7]

  • Ethyl Acetate

  • Toluene

  • Mixtures of polar and non-polar solvents like Ethyl Acetate/Hexane.

You will need to determine the best solvent or solvent pair experimentally on a small scale.

Q4: What are the recommended mobile phases for flash column chromatography?

For purifying carboxylic acids on silica gel, a mixture of a non-polar and a polar solvent is standard. To improve peak shape and recovery, a small amount of acid is typically added.[1][2] Good starting points include:

  • Hexanes/Ethyl Acetate with 1% Acetic Acid

  • Dichloromethane/Methanol with 1% Acetic Acid

A gradient elution, starting with a lower polarity and gradually increasing it, is highly recommended to effectively separate components.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a few drops of different potential solvents (e.g., ethanol, ethyl acetate, toluene, water) to each. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely. Avoid high heat to prevent decarboxylation.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ gas pressure. The this compound will be deprotonated to its sodium salt and dissolve in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 2-3 times to ensure complete transfer of the acid.[1] Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid, such as 1M HCl, dropwise while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Visualizations

troubleshooting_workflow cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Recommended Action start Impure Product After Synthesis low_yield Low Yield / Recovery? start->low_yield impurity Persistent Impurity? low_yield->impurity No sol_chrom Modify Chromatography: - Add Acetic Acid to Eluent - Change Stationary Phase low_yield->sol_chrom Yes degradation Signs of Degradation? impurity->degradation No sol_recryst Perform Recrystallization: - Test Various Solvents impurity->sol_recryst Yes sol_extract Perform Acid-Base Extraction impurity->sol_extract Yes degradation->sol_recryst No sol_heat Modify Workup: - Avoid High Temperatures - Store Product Properly degradation->sol_heat Yes end_node Purified Product sol_chrom->end_node sol_recryst->end_node sol_extract->end_node sol_heat->end_node

Caption: A logical workflow for troubleshooting common purification issues.

purification_workflow cluster_purify Primary Purification start Crude Reaction Mixture workup Initial Workup (e.g., Quench, Solvent Removal) start->workup extract Acid-Base Extraction (Separates acids from neutrals/bases) workup->extract chrom Column Chromatography (Separates by polarity) extract->chrom Option 2 recryst Recrystallization (Separates by solubility) extract->recryst Option 1 analysis Purity Analysis (TLC, HPLC, NMR, MP) chrom->analysis recryst->analysis final_product Pure 2,1-Benzisoxazole- 3-carboxylic acid analysis->final_product

Caption: General experimental workflow for purification.

References

identifying and minimizing byproducts in 2,1-Benzisoxazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,1-Benzisoxazole-3-carboxylic acid. Our goal is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic strategies for this compound and its derivatives involve the cyclization of ortho-substituted aromatic precursors. Key methods include:

  • Reductive cyclization of o-nitrocarbonyl compounds: This is a widely used method where an ortho-nitro group is reduced to a hydroxylamine, which then undergoes intramolecular cyclization with an adjacent carbonyl group. For the target molecule, this would typically start from a 2-nitro-3-acylbenzoic acid derivative.

  • Cyclization of o-azidocarbonyl compounds: In this route, an ortho-azido group cyclizes with a neighboring carbonyl functionality, often with the elimination of nitrogen gas. This method can be performed under thermal, photochemical, or catalytic conditions.[1]

  • Annulation of nitrosoarenes: This approach involves the reaction of a nitrosoarene with a suitable partner, such as a glyoxylate ester, in the presence of a Lewis acid to form the benzisoxazole ring.[2]

Q2: I am observing a significant amount of an unexpected byproduct in my reductive cyclization of a methyl 2-nitrobenzoate derivative. What could it be?

A2: A common byproduct in the reductive cyclization of nitroarenes is the formation of an azoxy species through dimerization.[2] This occurs when the intermediate nitroso and hydroxylamine species react with each other. Over-reduction of the nitro group to an aniline is another possibility, which can lead to a complex reaction mixture.[2]

Q3: My attempt to synthesize a 2,1-benzisoxazolone via reduction and cyclization of a methyl 2-nitrobenzoate resulted in a messy reaction with multiple byproducts. How can I improve the selectivity?

A3: To improve the selectivity of this reaction, careful control of the reducing agent and reaction conditions is crucial. Using a milder reducing agent can help to avoid over-reduction to the aniline. Additionally, optimizing the reaction temperature and time can minimize the formation of dimeric byproducts. A one-pot, two-step procedure involving the initial reduction to the hydroxylamine followed by a base-mediated cyclization can also improve the yield of the desired benzisoxazolone.[2]

Q4: During the synthesis of a benzisoxazole via a [3+2] cycloaddition of an in-situ generated aryne and a nitrile oxide, I'm getting low yields and a major byproduct. What is the likely side reaction and how can I suppress it?

A4: The most significant side reaction in this synthetic route is the dimerization of the highly reactive nitrile oxide intermediate.[3] If the concentration of the nitrile oxide is too high relative to the aryne, it will readily dimerize. To suppress this, the chlorooxime precursor to the nitrile oxide should be added slowly to the reaction mixture to maintain a low concentration of the nitrile oxide.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reductive Cyclization
Potential CauseRecommended Solution
Over-reduction of the nitro group Use a milder and more selective reducing agent. For example, instead of strong reducing agents like zinc and ammonium chloride which can lead to the formation of aniline byproducts, consider catalytic hydrogenation with a poisoned catalyst or transfer hydrogenation.[2]
Dimerization to azoxy compounds Control the reaction temperature and the rate of addition of the reducing agent to minimize the concentration of reactive intermediates. A stepwise process where the hydroxylamine is formed first and then cyclized can also be beneficial.[2]
Incomplete cyclization Ensure the reaction conditions (e.g., pH, temperature) are optimal for the cyclization step. After the reduction, a separate base-mediated step may be required to facilitate the ring closure.[2]
Decomposition of the product 2,1-Benzisoxazoles can be thermally labile, especially when substituted with electron-withdrawing groups.[4] Avoid high temperatures during the reaction and work-up.
Issue 2: Formation of Benzo[d]oxazole Isomer
Potential CauseRecommended Solution
Beckmann Rearrangement This is a common side reaction in the synthesis of benzisoxazoles from o-hydroxyaryl oximes, promoted by protic acids or moisture. Employ strictly anhydrous (dry) reaction conditions to favor the desired N-O bond formation.[5]
Use of strong acids Strong acids can promote various side reactions. Consider using milder activating agents for the cyclization step.

Experimental Protocols

Protocol 1: Synthesis of 2,1-Benzisoxazol-3(1H)-one via Reductive Cyclization of Methyl 2-Nitrobenzoate

This protocol is a general procedure that can be adapted for the synthesis of the carboxylic acid derivative.

Materials:

  • Methyl 2-nitrobenzoate

  • Rhodium on carbon (Rh/C) catalyst

  • Hydrazine hydrate

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl 2-nitrobenzoate in methanol, add the Rh/C catalyst.

  • Add hydrazine hydrate dropwise to the stirred suspension at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reduction, filter the reaction mixture to remove the catalyst.

  • Wash the crude reaction mixture with 1 M NaOH solution to induce cyclization.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,1-benzisoxazol-3(1H)-one.

  • Purify the crude product by column chromatography on silica gel.

Note: This protocol describes the synthesis of the corresponding benzisoxazolone. For this compound, the starting material would be 2-nitro-isophthalic acid or a derivative thereof, and the reaction conditions would need to be adjusted accordingly.

Analytical Methods for Byproduct Identification

To effectively identify and minimize byproducts, a combination of chromatographic and spectroscopic techniques is recommended.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress to identify the consumption of starting materials and the formation of products and byproducts.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the desired product and byproducts. A reversed-phase column with a UV detector is a common setup.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile byproducts. Derivatization may be necessary for non-volatile compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and any isolated byproducts. 1H and 13C NMR are essential for characterization.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for components in the reaction mixture, aiding in the identification of byproducts.[9]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis of this compound via Reductive Cyclization

G start 2-Nitro-3-carboxybenzaldehyde intermediate 2-Hydroxylamino-3-carboxybenzaldehyde start->intermediate Reduction product This compound intermediate->product Intramolecular Cyclization byproduct Azoxy Dimer / Aniline Byproduct intermediate->byproduct Side Reactions

Caption: Reductive cyclization pathway and potential side reactions.

Diagram 2: Troubleshooting Low Yield in Reductive Cyclization

G start Low Yield of Product q1 Check for unreacted starting material (TLC/HPLC) start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Reaction Complete q1->a1_no No q2 Identify major byproduct (LC-MS/NMR) a1_no->q2 a2_dimer Azoxy Dimer -> Adjust reaction concentration/temperature q2->a2_dimer Dimer a2_overreduction Aniline -> Use milder reducing agent q2->a2_overreduction Aniline a2_other Other Byproducts -> Further analysis needed q2->a2_other Other

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing 2,1-Benzisoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 2,1-benzisoxazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2,1-benzisoxazoles, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield or Incomplete Conversion

Question: My reaction is giving a low yield of the desired 2,1-benzisoxazole, or the reaction seems to stall before all starting materials are consumed. What are the common causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, or catalyst deactivation.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Verify Starting Material Purity: Impurities in the starting materials can significantly interfere with the reaction.[2] Ensure all reagents are of high purity and are anhydrous if the reaction is sensitive to moisture.[3][4]

  • Re-evaluate Reaction Conditions: Critical factors that influence yield are solvent, catalyst, temperature, and reaction time.[2]

    • Temperature: The reaction temperature may need optimization.[3] For instance, while higher temperatures can provide the necessary activation energy for cyclization, they can also lead to product degradation.[3] A screening study to find the optimal temperature is recommended.[3] In one documented system, 70°C was found to be the optimal temperature.[3]

    • Solvent: The choice of solvent is crucial.[3] Solvents like ethanol have proven effective in many cases.[3] If yields are low, consider switching to a different solvent or ensuring your current one is anhydrous.[3]

    • Reaction Time: Monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to determine the optimal duration and ensure it has run to completion.[3]

  • Assess Catalyst Performance:

    • Choice and Loading: The choice and amount of catalyst are critical.[3] Screening different catalysts or optimizing the catalyst loading may be necessary.[3] For example, increasing catalyst loading from 5 mol% to 20 mol% has been shown to significantly improve yields in some systems.[3]

    • Catalyst Deactivation: If using a catalyst, it may have lost activity.[2] Ensure it is fresh, handled correctly, and consider adding a fresh portion if the reaction stalls.[2]

  • Consider a Two-Step Procedure: One-pot reactions can sometimes lead to multiple side products.[2] Isolating the intermediate first, followed by a separate cyclization step, may improve the overall yield.[2][3]

G Troubleshooting Workflow for Low Yields start Low Yield Observed purity Verify Purity of Starting Materials start->purity conditions Review Reaction Conditions (Temp, Solvent, Time) purity->conditions Purity Confirmed end_bad No Improvement (Consult Further Literature) purity->end_bad Impurities Found (Purify Reagents) catalyst Assess Catalyst Performance (Choice, Loading, Activity) conditions->catalyst Conditions Optimized conditions->end_bad Optimization Fails procedure Consider Two-Step Procedure catalyst->procedure Catalyst Optimized catalyst->end_bad Optimization Fails end_good Yield Improved procedure->end_good

A workflow for troubleshooting low reaction yields.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing significant byproducts. How can I identify and minimize them?

Answer: Side reactions are common and depend on the synthetic route. Identifying the byproduct is the first step to suppression.

  • Schiff Base Intermediate: In reactions involving an o-aminophenol and an aldehyde, a stable Schiff base intermediate may form that does not cyclize efficiently.[3] To promote cyclization, you can try increasing the reaction temperature or adding a suitable oxidizing agent.[3]

  • Beckmann Rearrangement: When synthesizing from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, which forms isomeric benzo[d]oxazoles.[4] This is often promoted by protic acids or moisture.[4]

    • Solution: Employ anhydrous (dry) reaction conditions and consider using milder activating agents that favor direct cyclization, such as a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under neutral conditions.[4]

  • Nitrile Oxide Dimerization: In [3+2] cycloadditions using in situ generated nitrile oxides, dimerization of the highly reactive nitrile oxide is a major side reaction.[4]

    • Solution: This occurs when the concentration of the nitrile oxide is too high relative to the aryne.[4] A slow addition of the nitrile oxide precursor (e.g., a chlorooxime) using a syringe pump can help maintain a low concentration and favor the desired cycloaddition.[4]

  • Over-reduction of Nitro Group: When preparing 2,1-benzisoxazolones from methyl 2-nitrobenzoates, over-reduction of the nitro group to an aniline can occur, leading to complex mixtures.[5]

    • Solution: Use a milder and more selective reducing agent.[4] A combination of Rh/C and hydrazine has been shown to cleanly afford the intermediate hydroxylamine with minimal over-reduction.[5]

G Decision Tree for Byproduct Formation start Significant Byproduct Observed identify Identify Byproduct (e.g., via NMR, MS) start->identify schiff Schiff Base? identify->schiff beckmann Beckmann Product? schiff->beckmann No sol_schiff Increase Temperature or Add Oxidizing Agent schiff->sol_schiff Yes dimer Nitrile Oxide Dimer? beckmann->dimer No sol_beckmann Use Anhydrous Conditions & Milder Activating Agents beckmann->sol_beckmann Yes over_reduction Over-reduction? dimer->over_reduction No sol_dimer Slowly Add Nitrile Oxide Precursor dimer->sol_dimer Yes sol_over_reduction Use Milder Reducing Agent (e.g., Rh/C, Hydrazine) over_reduction->sol_over_reduction Yes

A decision tree for addressing common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for forming the 2,1-benzisoxazole ring?

A1: Several methods exist, often starting from ortho-substituted benzene derivatives. Common approaches include:

  • From Nitroarenes and Benzylic C-H Acids: Reactions of nitroarenes with compounds like arylacetonitriles can form the 2,1-benzisoxazole ring.[6][7] This often proceeds via the formation of a σH-adduct.[7]

  • From o-Nitrobenzoates: A practical three-step approach involves the partial reduction of methyl 2-nitrobenzoates to hydroxylamines, followed by cyclization and subsequent alkylation/reduction.[5][8]

  • Lewis Acid Catalyzed Annulation: A newer method involves the BF₃·Et₂O-catalyzed reaction of glyoxylate esters and nitrosoarenes.[9]

  • From Aryl Azides: Iron(II) bromide can catalyze the transformation of aryl azides having ketone or methyl oxime substituents into 2,1-benzisoxazoles.[10]

Q2: How do I choose the right catalyst for my reaction?

A2: The optimal catalyst is highly dependent on the specific reaction pathway.

  • For condensations, Lewis acids are often employed to promote the cyclization step.[3] BF₃·Et₂O has been successfully used in the annulation of nitrosoarenes and glyoxylate esters.[9]

  • For reductions of nitro groups, Rh/C with hydrazine is a selective system that minimizes over-reduction.[5]

  • It is often beneficial to screen a small panel of catalysts to identify the most effective one for your specific substrates.[2]

Q3: My cyclization step is inefficient. How can I promote ring closure?

A3: Inefficient cyclization can be due to a stable intermediate or unfavorable reaction kinetics.[3]

  • Increase Temperature: Higher temperatures can often provide the activation energy needed for the ring-closing step.[3]

  • Change Catalyst: A more effective Lewis or Brønsted acid could better promote cyclization.[3]

  • Base-Mediated Cyclization: In the synthesis from o-nitrobenzoates, after reduction to the hydroxylamine, a base-mediated step is used to induce cyclization.[5][8]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of benzisoxazole derivatives, allowing for easy comparison.

Table 1: Effect of Catalyst and Conditions on Benzoxazole Synthesis

Catalyst/Reagent Solvent Temperature (°C) Time Typical Yield (%) Reference
ZnS Nanoparticles Ethanol 70 - High [3]
NiSO₄ Ethanol Ambient 1.5 h Moderate [3]
FeCl₃ Ethanol Ambient - High [3]
Rh/C, Hydrazine - - - High [5]
BF₃·Et₂O (10 mol%) CH₂Cl₂ 45 - Moderate to High [9]

| t-BuOK / Silylating Agent | THF | -60 to RT | - | Moderate to Good |[7] |

Experimental Protocols

Protocol 1: General Synthesis of 2,1-Benzisoxazol-3(1H)-ones from Methyl 2-Nitrobenzoates

This protocol is adapted from a method utilizing a partial nitro group reduction followed by cyclization.[5][8]

  • Reduction: To a solution of the substituted methyl 2-nitrobenzoate in a suitable solvent, add Rhodium on carbon (Rh/C).

  • Add hydrazine hydrate dropwise while monitoring the reaction. This step reduces the nitro group to a hydroxylamine.[5]

  • Cyclization: Upon completion of the reduction, the crude reaction mixture containing the intermediate hydroxylamine is washed with 1 M NaOH solution. This basic wash facilitates the cyclization to the 2,1-benzisoxazol-3(1H)-one.[5]

  • Work-up: The product can then be extracted using an appropriate organic solvent. The resulting cyclic O-acyl N-aryl hydroxylamines can be mildly unstable and are often used immediately in the next step without extensive purification.[5]

Protocol 2: BF₃·Et₂O-Catalyzed Synthesis of 2,1-Benzisoxazoles

This protocol describes the annulation of a nitrosoarene and an ethyl glyoxylate.[9]

  • Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve ethyl glyoxylate (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Reagent Addition: To the solution, add BF₃·Et₂O (0.10 equiv), followed by a solution of the desired nitrosobenzene (2.0 equiv) in CH₂Cl₂.

  • Reaction: Equip the flask with a reflux condenser and place it in a preheated oil bath at 45 °C.

  • Monitoring: Stir the reaction and monitor its progress by TLC.

  • Purification: Once the reaction is complete, the product is purified by silica gel chromatography.[9]

G General Synthesis Pathway from o-Nitrobenzoate start Methyl 2-Nitrobenzoate reduction Partial Nitro Reduction (Rh/C, Hydrazine) start->reduction intermediate Intermediate Hydroxylamine reduction->intermediate cyclization Base-Mediated Cyclization intermediate->cyclization product1 2,1-Benzisoxazol-3(1H)-one cyclization->product1 alkylation N-Alkylation product1->alkylation product2 N-Alkyl Benzisoxazolone alkylation->product2 final_reduction Reduction (LAH, TMSCl) product2->final_reduction final_product 1,3-Dihydro-2,1-benzisoxazole final_reduction->final_product

Synthesis of 1,3-dihydro-2,1-benzisoxazoles.

References

Technical Support Center: Scale-Up of 2,1-Benzisoxazole-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2,1-Benzisoxazole-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic routes are most amenable to scaling up for this compound production?

A1: Several synthetic strategies exist, but scalability requires routes that use readily available, cost-effective starting materials, avoid hazardous reagents where possible, and proceed with manageable reaction conditions.

  • From Nitroarenes: A common approach involves the cyclization of ortho-substituted nitroarenes. For instance, reacting nitroarenes with carbanions from benzylic C-H acids (like phenylacetonitriles or benzyl sulfones) can form the benzisoxazole ring.[1][2]

  • Electrochemical Methods: A sustainable and scalable electrochemical protocol has been demonstrated for similar structures, involving the cathodic reduction of nitroarenes.[3][4] This method offers advantages like mild conditions and the use of inexpensive carbon-based electrodes.[4]

  • From o-Azidocarbonyl Compounds: The spontaneous conversion of ortho-azidocarbonyl compounds into 2,1-benzisoxazoles via cyclization and nitrogen gas release is a known route.[3] However, the stability and handling of azide intermediates can be a significant safety concern on a large scale.

Q2: What are the most critical parameters to monitor during the scale-up process?

A2: When transitioning from bench-scale to pilot or production scale, careful monitoring of several parameters is crucial to ensure safety, consistency, and yield.

  • Temperature Control: Many cyclization and precursor synthesis steps can be exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions, product degradation (e.g., decarboxylation), and potential safety hazards.[5]

  • Reagent Addition Rate: The controlled, slow addition of reagents is vital to manage reaction exotherms and maintain optimal concentration profiles, preventing the formation of impurities.[5]

  • Mixing Efficiency: Proper agitation is essential in large vessels to ensure homogeneity. Poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to inconsistent results and lower yields.[5]

Q3: Decarboxylation of the final product is a concern. How can this be mitigated?

A3: this compound can be susceptible to decarboxylation, especially at elevated temperatures or under harsh pH conditions.[6][7] To minimize this degradation:

  • Moderate Temperatures: Avoid excessive heat during the reaction, work-up, and purification steps.

  • Inert Atmosphere: Conduct reactions under a dry, inert atmosphere (e.g., nitrogen) to prevent oxidative degradation which can sometimes precede decarboxylation.[6]

  • pH Control: During work-up procedures like acid-base extractions, avoid prolonged exposure to very strong acids or bases.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Low yields are a common challenge during scale-up. The underlying causes can often be traced back to reaction kinetics, side reactions, or losses during product isolation.

Troubleshooting Low Yields

Potential Cause Recommended Action
Incomplete Reaction • Monitor reaction progress closely with HPLC or TLC to confirm completion.[5][6] • Ensure efficient mixing to improve reactant contact.[5] • Cautiously increase reaction time or temperature, while monitoring for impurity formation.[6]
Side Reactions Premature Cyclization/Over-reduction: In syntheses starting from nitrobenzoate esters, premature cyclization or over-reduction to anthranilic acids can occur.[8] • Bamberger Rearrangement: Certain intermediates may undergo rearrangement to form aminophenol side products.[9] • Optimize Conditions: Adjusting temperature, solvent, or catalyst may favor the desired reaction pathway.[5]
Product Degradation Decarboxylation: Minimize reaction and work-up time, especially at elevated temperatures.[6][7] • Ring Opening: The isoxazole ring can be sensitive to harsh nucleophiles or pH extremes.[6] Use moderate conditions during work-up.

| Losses During Work-up | • Optimize extraction procedures by selecting appropriate solvents and performing multiple extractions.[5] • If using crystallization, ensure complete precipitation by optimizing the solvent system, temperature, and cooling rate. |

G start Low Yield Observed check_completion Is the reaction complete? (Check via HPLC/TLC) start->check_completion check_impurities Are significant impurities present? check_completion->check_impurities Yes optimize_reaction Optimize Reaction Conditions: - Increase time/temp cautiously - Improve mixing check_completion->optimize_reaction No check_workup Review Work-up & Purification check_impurities->check_workup No identify_impurities Identify Impurities (LC-MS, NMR): - Side Products? - Degradation Products? check_impurities->identify_impurities Yes optimize_workup Optimize Isolation: - Adjust extraction pH/solvent - Refine crystallization check_workup->optimize_workup solution_reaction Yield Improved optimize_reaction->solution_reaction solution_impurities Yield Improved identify_impurities->solution_impurities solution_workup Yield Improved optimize_workup->solution_workup

Issue 2: Difficulty with Product Purification

Purifying carboxylic acids at a large scale can be challenging. Standard column chromatography is often inefficient and costly for industrial production.

Purification Strategy Decision Flow

G start Crude Product crystallization Attempt Crystallization / Re-crystallization start->crystallization purity_check1 Purity adequate? crystallization->purity_check1 acid_base Perform Acid-Base Extraction purity_check2 Purity adequate? acid_base->purity_check2 purity_check1->acid_base No final_product Final Product purity_check1->final_product Yes purity_check2->final_product Yes consider_alt Consider alternative methods (e.g., salt formation, prep-HPLC) purity_check2->consider_alt No

Recommended Purification Methods:

  • Crystallization: This is often the most cost-effective and scalable method. Success depends on finding a suitable solvent system from which the product crystallizes with high purity, leaving impurities behind in the mother liquor.

  • Acid-Base Extraction: As a carboxylic acid, the product can be effectively separated from neutral or basic impurities.[6] The process involves dissolving the crude material in an organic solvent, extracting with an aqueous base (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt, washing the aqueous layer, and then re-acidifying to precipitate the purified product.[6]

  • Continuous Extraction: For large-scale industrial processes, continuous liquid-liquid extraction can offer significant advantages in efficiency and throughput over batch-wise extractions.[10]

Experimental Protocols

Protocol 1: Synthesis of 2,1-Benzisoxazolone Precursor

This protocol describes the formation of a 2,1-benzisoxazol-3(1H)-one, a common precursor, from a methyl 2-nitrobenzoate.[8]

  • Nitro Group Reduction: In a reaction vessel, dissolve the starting methyl 2-nitrobenzoate in a suitable solvent.

  • Add Rh/C catalyst followed by the careful, portion-wise addition of hydrazine.

  • Monitor the reaction for the formation of the intermediate hydroxylamine.

  • Cyclization: Upon completion of the reduction, the reaction mixture is worked up by washing with an aqueous base (e.g., 1 M NaOH). This promotes the cyclization of the hydroxylamine intermediate to the desired 2,1-benzisoxazol-3(1H)-one.

  • Isolation: The product is then isolated through standard extraction and purification procedures.

Note: This cyclic O-acyl N-aryl hydroxylamine can be unstable, decomposing over several days under ambient conditions.[8]

G start Methyl 2-nitrobenzoate step1 1. Partial Reduction (Rh/C, Hydrazine) start->step1 intermediate Hydroxylamine Intermediate step1->intermediate step2 2. Base-mediated Cyclization (1 M NaOH) intermediate->step2 product 2,1-Benzisoxazol-3(1H)-one step2->product

Protocol 2: Acid-Base Extraction for Purification

This general protocol is effective for purifying carboxylic acids like this compound from non-acidic impurities.[6]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a mild base, such as sodium bicarbonate. Repeat the extraction 2-3 times to ensure all the carboxylic acid is converted to its water-soluble salt.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.

  • Wash: Wash the combined aqueous layer with fresh organic solvent to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., HCl) until the solution is acidic, causing the purified this compound to precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum.

References

Technical Support Center: 2,1-Benzisoxazole-3-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 2,1-Benzisoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a 2,1-benzisoxazole derivative is resulting in a low yield. What are the common causes?

A1: Low yields in 2,1-benzisoxazole synthesis can arise from several factors. Key areas to investigate include the purity of your starting materials, suboptimal reaction conditions such as temperature and reaction time, incomplete reactions, and the formation of side products.[1] It is also possible for the desired product to be unstable under the reaction or workup conditions.[1]

Q2: I am observing a significant amount of a byproduct that appears to be the result of decarboxylation. How can I prevent this?

A2: Decarboxylation of this compound is a known side reaction, particularly in aprotic solvents and at elevated temperatures. To minimize decarboxylation, consider using milder reaction conditions, shorter reaction times, and choosing a protic solvent if compatible with your reaction. The stability of the carboxylic acid can be limited, leading to decomposition via decarboxylation.

Q3: How can I effectively monitor the progress of my amide coupling or esterification reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of these reactions.[2] A suitable mobile phase, such as a mixture of toluene and ethanol (e.g., 9:1 v/v), can be used to separate the starting carboxylic acid from the less polar ester or amide product.[3] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the acid and the appearance of the product spot over time.[2]

Q4: What are the best practices for purifying my this compound derivatives?

A4: Purification can typically be achieved through standard techniques such as column chromatography on silica gel or recrystallization. For column chromatography, a solvent system like ethyl acetate/petroleum ether can be effective.[4] If your product is a solid, recrystallization from a suitable solvent mixture, such as methanol/water, may yield a pure product.[4]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

If you are experiencing low yields in the amide coupling of this compound, consider the following troubleshooting steps:

  • Activate the Carboxylic Acid: Direct amide formation from a carboxylic acid and an amine can be difficult.[5] Activating the carboxylic acid, for example by converting it to an acyl chloride with oxalyl chloride or thionyl chloride, can significantly improve the reaction rate and yield.[6][7]

  • Optimize Coupling Reagents: If using a coupling agent, ensure it is appropriate for your substrates. Reagents like HATU, COMU, PyBOP, and carbodiimides (e.g., DCC, EDC) are commonly used, but their effectiveness can vary.

  • Control Reaction Temperature: Perform the reaction at a suitable temperature. While some reactions require heating, excessive heat can lead to decarboxylation of the starting material or decomposition of the product.

  • Ensure Anhydrous Conditions: Amide coupling reactions are often sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

Troubleshooting Flowchart for Low Yield in Amide Coupling

low_yield_amide_coupling start Low Yield in Amide Coupling check_activation Is the carboxylic acid activated? start->check_activation activate_cooh Activate with SOCl₂ or (COCl)₂ check_activation->activate_cooh No check_coupling_reagent Is the coupling reagent optimal? check_activation->check_coupling_reagent Yes activate_cooh->check_coupling_reagent screen_reagents Screen alternative coupling agents (HATU, EDC, etc.) check_coupling_reagent->screen_reagents No check_conditions Are reaction conditions optimized? check_coupling_reagent->check_conditions Yes screen_reagents->check_conditions optimize_conditions Adjust temperature, time, and solvent check_conditions->optimize_conditions No check_purity Are starting materials pure and dry? check_conditions->check_purity Yes optimize_conditions->check_purity purify_reagents Purify starting materials and use anhydrous solvents check_purity->purify_reagents No end_point Improved Yield check_purity->end_point Yes purify_reagents->end_point

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

Issue 2: Side Product Formation (Decarboxylation)

The primary side product of concern is the decarboxylated 2,1-benzisoxazole.

  • Solvent Choice: The rate of decarboxylation is significantly influenced by the solvent. Aprotic solvents can accelerate this process. If possible, consider using a protic solvent.

  • Temperature Control: Higher temperatures promote decarboxylation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to minimize the formation of the decarboxylated byproduct.

Logical Diagram for Minimizing Decarboxylation

minimize_decarboxylation start Decarboxylation Observed solvent_check Is an aprotic solvent being used? start->solvent_check switch_solvent Switch to a protic solvent if compatible solvent_check->switch_solvent Yes temp_check Is the reaction run at elevated temperature? solvent_check->temp_check No switch_solvent->temp_check lower_temp Lower the reaction temperature temp_check->lower_temp Yes time_check Is the reaction time prolonged? temp_check->time_check No lower_temp->time_check monitor_tlc Monitor reaction by TLC and work up promptly time_check->monitor_tlc Yes end_point Reduced Decarboxylation time_check->end_point No monitor_tlc->end_point

Caption: Decision process for minimizing decarboxylation side reactions.

Data Summary

Reaction TypeReagentsSolventTemperatureTypical YieldReference
Amide Coupling 1. (COCl)₂, 2. AnilineTolueneRefluxLow[8]
Amide Coupling 1. (COCl)₂, 2. DiethylamineTolueneRefluxLow[8]
Amide Coupling 1. (COCl)₂, 2. 4-MethoxyanilineTolueneRefluxLow[8]
Esterification Methanol, H₂SO₄ (cat.)MethanolReflux-[9][10]
Esterification Alcohol, DCC, DMAPCH₂Cl₂Room Temp-[5]

Experimental Protocols

Protocol 1: Synthesis of Benzo[c]isoxazole-3-carboxylic acid phenylamide[8]
  • To a solution of this compound in anhydrous toluene, add oxalyl chloride.

  • Reflux the mixture.

  • After cooling, add aniline to the reaction mixture.

  • The resulting mixture is then worked up to isolate the crude product.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (5:95 v/v) as the eluent.

Protocol 2: Fischer Esterification for the Synthesis of Methyl 2,1-Benzisoxazole-3-carboxylate (General Procedure)[9][10]
  • Suspend this compound in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture until the reaction is complete, monitoring by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Esterification

esterification_workflow start Start: Esterification suspend_acid Suspend this compound in alcohol start->suspend_acid add_catalyst Add acid catalyst (e.g., H₂SO₄) suspend_acid->add_catalyst reflux Reflux and monitor by TLC add_catalyst->reflux workup Work-up: Quench, extract, and dry reflux->workup purify Purify by chromatography or recrystallization workup->purify product Final Product: Ester purify->product

Caption: General experimental workflow for Fischer esterification.

References

Technical Support Center: Purification of 2,1-Benzisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,1-Benzisoxazole-3-carboxylic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities largely depend on the synthetic route employed. However, you can generally expect to find:

  • Unreacted Starting Materials: Such as substituted 2-nitro- or 2-azidobenzoic acid derivatives, depending on your synthesis.

  • Byproducts of Incomplete Cyclization: Intermediates that have not fully formed the benzisoxazole ring.

  • Decarboxylation Product: 2,1-Benzisoxazole can be formed if the carboxylic acid group is lost, often due to excessive heat during reaction or workup.

  • Ester Precursor: If your synthesis involves the hydrolysis of a corresponding ester, incomplete hydrolysis will leave the ester as an impurity.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, and any excess reagents.

Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of foreign substances disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.

Q3: I'm seeing significant tailing of my product spot on the TLC plate. How can I resolve this?

A3: Tailing is a common issue when running thin-layer chromatography (TLC) on carboxylic acids using standard silica gel plates. This is due to the acidic nature of the compound interacting with the silica. To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your mobile phase. This will suppress the ionization of the carboxylic acid and lead to a more defined, less tailed spot.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a white to off-white or pale yellow solid. The appearance of a darker color, such as brown or black, may suggest the presence of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete precipitation during recrystallization. - Product is too soluble in the recrystallization solvent. - Loss of product during transfers. - Incomplete extraction during acid-base workup.- Cool the recrystallization mixture in an ice bath to maximize crystal formation. - Use a less polar solvent or a solvent mixture for recrystallization. - Ensure all equipment is rinsed with the mother liquor to recover all product. - Perform multiple extractions and ensure complete pH adjustment.
Oily Product Instead of Crystals - Presence of impurities preventing crystallization. - The chosen recrystallization solvent is not suitable. - Cooling the solution too quickly.- Attempt to purify a small sample by another method (e.g., column chromatography) to see if a solid can be obtained. - Try a different solvent or a mixture of solvents for recrystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.
Product is Contaminated with Starting Material (as per TLC/NMR) - Incomplete reaction. - Inefficient purification.- Extend the reaction time or consider modifying the reaction conditions (e.g., temperature, catalyst). - If the starting material has significantly different polarity, column chromatography should be effective. - If the starting material is not acidic, an acid-base extraction should remove your carboxylic acid product, leaving the neutral starting material in the organic phase.
Product Appears Discolored (Brown or Black) - Presence of colored impurities. - Degradation of the product, possibly due to heat.- Treat a solution of the crude product with activated charcoal before recrystallization. - Avoid prolonged heating during the reaction and purification steps.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is often the most effective method for purifying solid organic compounds.

Objective: To remove impurities by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For this compound, an ethanol/water or acetic acid/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate until the solid dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: If using a solvent mixture, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the first solvent to redissolve the precipitate. Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for separating acidic compounds from neutral or basic impurities.[1][2]

Objective: To isolate the acidic product by converting it to its water-soluble salt, separating it from organic-soluble impurities, and then regenerating the acid.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.

  • Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Regeneration of the Acid: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.

Protocol 3: Purification by Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase.

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for the stationary phase)

  • Eluent (mobile phase), e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid.

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
Melting Point Approximately 185 °C
Appearance White to pale yellow solid

Table 2: Suggested TLC Conditions

ParameterRecommended Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) + 0.5-1% Acetic Acid
Visualization UV light (254 nm)

Visualizations

Purification_Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography Alternative Purification pure_product Pure 2,1-Benzisoxazole- 3-carboxylic Acid recrystallization->pure_product Final Product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots Yes single_spot Single, Tailing Spot check_tlc->single_spot No choose_purification Choose Purification Method multiple_spots->choose_purification adjust_mobile_phase Add Acetic Acid to Mobile Phase single_spot->adjust_mobile_phase adjust_mobile_phase->check_tlc recrystallize Recrystallization choose_purification->recrystallize Solid Product chromatograph Column Chromatography choose_purification->chromatograph Complex Mixture acid_base Acid-Base Extraction choose_purification->acid_base Acidic Product end Pure Product recrystallize->end chromatograph->end acid_base->end

Caption: Troubleshooting logic for purification based on TLC analysis.

References

strategies to avoid common pitfalls in 2,1-Benzisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,1-Benzisoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 2,1-benzisoxazole synthesis is resulting in a low yield. What are the common culprits?

Low yields in 2,1-benzisoxazole synthesis can arise from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your starting materials, such as ortho-substituted nitroarenes or aryl azides, can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst or base are critical parameters that can significantly influence the reaction's efficiency.[1]

  • Side Product Formation: Competing chemical reactions can consume your starting materials, thereby reducing the yield of the desired 2,1-benzisoxazole.[1][2] Common side reactions depend on the synthetic route and are addressed in the troubleshooting section below.

  • Incomplete Reactions: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Product Degradation: The synthesized 2,1-benzisoxazole might be unstable under the reaction or work-up conditions. Some derivatives are known to be thermolabile.[3]

  • Inefficient Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization.[4][5]

Q2: What are the most common synthetic routes to 2,1-benzisoxazoles?

Several methods have been developed for the synthesis of 2,1-benzisoxazoles, typically starting from ortho-substituted benzene derivatives. Some of the most frequently used precursors include compounds with the following pairs of functional groups:

  • Nitro and alkyl groups[6]

  • Nitro and carbonyl groups[6]

  • Carbonyl and azido groups[6]

  • ortho-Nitrobenzyl derivatives with electron-withdrawing groups at the methylene unit can also be dehydrated to form anthranils.[6]

Recent methods also include iron(II) bromide-catalyzed transformation of aryl and vinyl azides and electrochemically mediated methods from o-nitrophenylacetylenes.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 2,1-benzisoxazoles.

Problem 1: Formation of Benzo[d]oxazole Byproduct in Syntheses from o-Hydroxyaryl Oximes

Question: I am attempting to synthesize a 2,1-benzisoxazole from an o-hydroxyaryl oxime, but I am observing a significant amount of a benzo[d]oxazole byproduct. What is causing this and how can I minimize it?

Answer: The formation of a benzo[d]oxazole byproduct is a classic issue in this synthetic route, arising from a competitive Beckmann rearrangement.[2] The conditions that favor this rearrangement over the desired intramolecular nucleophilic substitution are often the presence of protic acids or moisture.[2]

start High Benzo[d]oxazole Byproduct check_conditions Are you using protic acids or have moisture in your reaction? start->check_conditions anhydrous Employ Anhydrous Conditions check_conditions->anhydrous Yes milder_reagents Use Milder Activating Agents check_conditions->milder_reagents Yes solution1 Dry solvents and reagents thoroughly. Perform reaction under an inert atmosphere (N2 or Ar). anhydrous->solution1 solution2 Consider alternatives to strong acids. Examples: PPh3/DDQ or CDI. milder_reagents->solution2 outcome Increased Yield of 2,1-Benzisoxazole solution1->outcome solution2->outcome

Caption: Troubleshooting workflow for minimizing Beckmann rearrangement.

IssuePotential CauseRecommended Solution
Formation of Benzo[d]oxazole byproductReaction conditions favor the Beckmann rearrangement, often promoted by protic acids or moisture.[2]Employ anhydrous (dry) reaction conditions. The N-O bond formation is favored under these conditions.[2]
Low yield of 2,1-benzisoxazoleInefficient activation of the oxime hydroxyl group.Use activating agents that favor direct cyclization, such as a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under neutral conditions.[2]
Complex product mixtureUse of strong acids that can promote various side reactions.Consider using milder activating agents like 1,1'-carbonyldiimidazole (CDI).[2]
Problem 2: Low Yields in Syntheses via [3+2] Cycloaddition of Arynes and Nitrile Oxides

Question: I am using a [3+2] cycloaddition reaction between an in-situ generated aryne and a nitrile oxide, but my yields are consistently low with a major byproduct. What is the likely side reaction and how can I suppress it?

Answer: The most common and significant side reaction in this synthetic approach is the dimerization of the highly reactive nitrile oxide intermediate, often forming furoxans.[2] This occurs when the concentration of the nitrile oxide is too high relative to the aryne with which it is supposed to react.

cluster_0 Reaction Rates cluster_1 Outcome Rate of Nitrile Oxide Formation Rate of Nitrile Oxide Formation Dimerization (High Concentration) Dimerization (High Concentration) Rate of Nitrile Oxide Formation->Dimerization (High Concentration) >> Rate of Cycloaddition Desired Product (Controlled Concentration) Desired Product (Controlled Concentration) Rate of Nitrile Oxide Formation->Desired Product (Controlled Concentration) ≈ Rate of Cycloaddition Rate of Cycloaddition Rate of Cycloaddition start Methyl 2-Nitrobenzoate reduction Partial Nitro Reduction start->reduction hydroxylamine Intermediate Hydroxylamine reduction->hydroxylamine side_reaction1 Over-reduction to Aniline reduction->side_reaction1 cyclization Base-mediated Cyclization hydroxylamine->cyclization side_reaction2 Dimerization to Azoxy Species hydroxylamine->side_reaction2 product 2,1-Benzisoxazol-3(1H)-one cyclization->product

References

Technical Support Center: Enhancing the Purity of 2,1-Benzisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 2,1-Benzisoxazole-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis is producing a significant amount of an isomeric byproduct, benzo[d]oxazole. What is causing this and how can I minimize it?

A: The formation of a benzo[d]oxazole byproduct is a common issue resulting from a Beckmann rearrangement, a competing side reaction to the desired intramolecular cyclization.[1][2] This is often promoted by the presence of protic acids or moisture, which can activate the oxime hydroxyl group, making it a good leaving group.[1]

Troubleshooting Steps:

  • Employ Anhydrous Conditions: The formation of the desired N-O bond for the benzisoxazole ring is favored under dry (anhydrous) conditions. Ensure all glassware is flame-dried, and use anhydrous solvents.[1][2]

  • Use Milder Activating Agents: Strong acids can promote various side reactions. Consider using milder or neutral activating agents. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or 1,1'-carbonyldiimidazole (CDI) has been shown to be effective for cyclization under neutral conditions.[1]

Q2: I am using a [3+2] cycloaddition reaction to synthesize a benzisoxazole derivative, but my yields are low and I have a major byproduct. What is the likely side reaction?

A: The most significant side reaction in the [3+2] cycloaddition route between an aryne and a nitrile oxide is the dimerization of the nitrile oxide to form products like furoxans.[1] Nitrile oxides are highly reactive and will readily dimerize if their concentration becomes too high relative to the aryne substrate.[1]

Troubleshooting Steps:

  • Slow Addition: The precursor to the nitrile oxide (e.g., a chlorooxime) should be added slowly to the reaction mixture. This maintains a low concentration of the reactive nitrile oxide, favoring the cycloaddition with the aryne over self-dimerization.[1]

  • Optimize Reaction Conditions: The choice of solvent and temperature can be critical. Polar solvents may not be suitable, and elevated temperatures do not always improve the rate of cycloaddition relative to dimerization.[3]

Q3: My purification by silica gel column chromatography results in low recovery of the final product. What could be the problem?

A: Low recovery of carboxylic acids from silica gel columns is a frequent challenge due to the polar nature of the compound.

Potential Causes and Solutions:

  • Irreversible Adsorption: The polar carboxylic acid group can interact strongly with the acidic silica surface, leading to poor elution and tailing.[4]

    • Solution: Deactivate the silica gel by pre-treating it with the eluent or by adding a small amount of a competitive polar modifier, such as acetic acid or formic acid, to the mobile phase.[4]

  • Degradation on Silica: Some benzisoxazole derivatives can be unstable on acidic silica gel.[4]

    • Solution: Consider using a less acidic stationary phase, such as neutral alumina, or opt for reversed-phase chromatography.[4]

  • Inappropriate Solvent System: The polarity of your eluent may be insufficient to effectively move the compound off the column.

    • Solution: Systematically increase the polarity of your eluent system. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate, potentially with added methanol or acetic acid) is often effective.

Q4: After purification, my NMR spectrum shows residual high-boiling point solvents and water. How can I effectively remove them?

A: The complete removal of residual solvents and moisture is crucial for obtaining a pure product.

Troubleshooting Steps:

  • High-Boiling Solvents (e.g., DMF, DMSO):

    • High Vacuum Drying: Dry the compound under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

    • Co-evaporation: Dissolve the product in a low-boiling point solvent (e.g., dichloromethane or diethyl ether) and re-evaporate the solvent. Repeat this process several times to azeotropically remove the high-boiling solvent.[4]

  • Water Removal:

    • Drying Agents: Ensure organic extracts are thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.[4]

    • Lyophilization (Freeze-Drying): If the compound is soluble in water or a suitable solvent like 1,4-dioxane, lyophilization can be a very effective method for removing residual water.

    • Storage: Store the final, dried product under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture, especially if the compound is hygroscopic.[4]

Data Presentation

Table 1: Optimization of [3+2] Cycloaddition Reaction Conditions

This table summarizes the impact of different reaction conditions on the yield of a model benzisoxazole synthesis via [3+2] cycloaddition, highlighting the challenge of nitrile oxide dimerization.

EntryFluoride SourceSolventTemperature (°C)Yield of Benzisoxazole (%)Comments
1CsFCH₃CN2585Good yield under standard conditions.[3]
2TBATCH₃CN250Anhydrous fluoride source was ineffective.[3]
3CsFTHF250Less polar solvent did not promote the reaction.[3]
4CsFTHF650Elevated temperature in THF was also ineffective.[3]
5CsFCH₃CN6542Higher temperature led to increased side product formation.[3]

Key Experimental Protocols

Protocol 1: General Procedure for BF₃·Et₂O-Catalyzed Synthesis of 2,1-Benzisoxazoles

This protocol describes a Lewis acid-catalyzed annulation to form the 2,1-benzisoxazole core.[5]

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve ethyl glyoxylate (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Add boron trifluoride etherate (BF₃·Et₂O) (0.10 equiv) to the solution.

  • Add a solution of the appropriate nitrosobenzene (2.0 equiv) in CH₂Cl₂.

  • Equip the flask with a reflux condenser and heat the reaction mixture in a temperature-controlled oil bath at 45 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.[5]

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for purifying the carboxylic acid product from neutral organic impurities.

  • Dissolve the crude product mixture in a suitable organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Repeat the extraction 2-3 times. The desired carboxylic acid will move to the aqueous layer as its carboxylate salt.

  • Combine the aqueous layers. Wash with an organic solvent (e.g., ethyl acetate or ether) to remove any remaining neutral impurities.

  • Carefully acidify the aqueous layer to a pH of ~2-3 with a dilute acid (e.g., 1M HCl) while cooling in an ice bath. The carboxylic acid product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove residual salts.

  • Dry the purified product under a high vacuum.

Visualizations

Diagram 1: General Synthesis and Purification Workflow

A Reaction Setup (Anhydrous Conditions) B Reagent Addition (Controlled Rate) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Reaction Quench & Workup C->D E Crude Product Isolation D->E F Purification (Chromatography / Crystallization) E->F G Characterization (NMR, MS) F->G H Pure Product G->H

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Impurity Formation

Start Impurity Detected (HPLC / NMR) Char Characterize Impurity (LC-MS, etc.) Start->Char Path1 Known Side Product (e.g., Isomer, Dimer) Char->Path1 Identify Source Path2 Degradation Product Char->Path2 Identify Source Path3 Unreacted Starting Material Char->Path3 Identify Source Sol1 Optimize Reaction Conditions (Temp, Reagents, Anhydrous) Path1->Sol1 Outcome Purity Enhanced Sol1->Outcome Sol2 Modify Workup/Purification (Milder pH, Lower Temp) Path2->Sol2 Sol2->Outcome Sol3 Increase Reaction Time or Check Reagent Purity Path3->Sol3 Sol3->Outcome

Caption: A logical decision-making workflow for identifying and minimizing impurities during synthesis.

Diagram 3: Competing Reaction Pathways

Start o-Hydroxyaryl Oxime Intermediate Prod_Desired 2,1-Benzisoxazole (Desired Product) Start->Prod_Desired  Intramolecular  Cyclization  (Anhydrous) Prod_Side Benzo[d]oxazole (Side Product) Start->Prod_Side  Beckmann  Rearrangement  (Acid / H₂O)

Caption: Key reaction pathways illustrating the desired cyclization versus the competing Beckmann rearrangement.[1]

References

Validation & Comparative

A Comparative Guide to 2,1-Benzisoxazole-3-carboxylic Acid and Anthranilic Acid as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the choice of starting materials profoundly impacts the efficiency, scalability, and overall success of a drug development pipeline. This guide provides an objective comparison of two key synthetic intermediates: 2,1-Benzisoxazole-3-carboxylic acid and the more traditional Anthranilic acid and its derivatives. We will explore their relative performance in the synthesis of medicinally important scaffolds, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Applications

This compound and its derivatives serve as versatile precursors for a range of heterocyclic compounds. The strained isoxazole ring readily undergoes rearrangement or ring-opening reactions, providing a strategic advantage in certain synthetic pathways. Anthranilic acid, a cornerstone in organic synthesis, offers a direct route to numerous fused heterocyclic systems through well-established condensation and cyclization reactions.

This guide will focus on the comparative synthesis of two important classes of compounds with significant therapeutic applications: 2-Aminobenzophenones , which are key precursors for anxiolytic drugs like benzodiazepines, and Acridones , a class of compounds known for their anticancer and antimicrobial properties.

Comparative Synthesis of 2-Aminobenzophenones

2-Aminobenzophenones are crucial intermediates in the synthesis of numerous pharmaceuticals. Both 2,1-benzisoxazoles and anthranilic acid derivatives provide viable routes to these valuable compounds.

Synthetic Pathways

The synthesis of 2-aminobenzophenones can be achieved via two distinct pathways originating from our intermediates of interest. The route starting from a 2,1-benzisoxazole derivative typically involves a reductive cleavage of the N-O bond. In contrast, the synthesis from anthranilic acid often proceeds through a Friedel-Crafts acylation, which may require protection of the amino group.

G cluster_0 Route 1: From 2,1-Benzisoxazole cluster_1 Route 2: From Anthranilic Acid Nitrobenzene Derivative Nitrobenzene Derivative 2,1-Benzisoxazole 2,1-Benzisoxazole Nitrobenzene Derivative->2,1-Benzisoxazole Nucleophilic Substitution Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->2,1-Benzisoxazole 2-Aminobenzophenone_1 2-Aminobenzophenone 2,1-Benzisoxazole->2-Aminobenzophenone_1 Reduction (e.g., H2/Pd-C) Anthranilic Acid Anthranilic Acid Protected Anthranilic Acid Protected Anthranilic Acid Anthranilic Acid->Protected Anthranilic Acid Protection Protecting Group Protection (e.g., TsCl) Protected 2-Aminobenzophenone Protected 2-Aminobenzophenone Protected Anthranilic Acid->Protected 2-Aminobenzophenone Friedel-Crafts Acylation Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Protected 2-Aminobenzophenone Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Aminobenzophenone_2 2-Aminobenzophenone Protected 2-Aminobenzophenone->2-Aminobenzophenone_2 Deprotection Deprotection Deprotection G cluster_0 Route 1: From 2,1-Benzisoxazole Derivative cluster_1 Route 2: From Anthranilic Acid 3-Aryl-2,1-benzisoxazole 3-Aryl-2,1-benzisoxazole Acridone_1 Acridone 3-Aryl-2,1-benzisoxazole->Acridone_1 Nitration & Rearrangement Anthranilic Acid Anthranilic Acid N-Phenylanthranilic Acid N-Phenylanthranilic Acid Anthranilic Acid->N-Phenylanthranilic Acid Ullmann Condensation Halobenzene Halobenzene Halobenzene->N-Phenylanthranilic Acid Ullmann Condensation Ullmann Condensation Acridone_2 Acridone N-Phenylanthranilic Acid->Acridone_2 Acid-catalyzed Cyclization Cyclization Cyclization

A Comparative Guide to the Biological Activities of 2,1-Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2,1-benzisoxazole (anthranil) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These derivatives have been extensively investigated for their therapeutic potential in managing a variety of conditions, including cancer, inflammation, microbial infections, and neurological disorders.[3][4][5] This guide provides a comparative analysis of the key biological activities of 2,1-benzisoxazole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of underlying mechanisms and workflows.

Anticancer Activity

Derivatives of benzisoxazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines.[1][6] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes or signaling pathways essential for cancer cell proliferation and survival, such as histone deacetylases (HDACs).[7]

Comparative Anticancer Potency (IC₅₀, µM)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 2,1-benzisoxazole derivatives against different cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
PTB 1,2,3-Triazole substitutedMV4-11 (Leukemia)2[7]
Compound 3b 2-Allylbenzo[d]isoxazol-3(2H)-oneHT-29 (Colon)-[8]
Compound 3d 2-Allylbenzo[d]isoxazol-3(2H)-oneHT-29 (Colon)-[8]
Compound 3f 2-Allylbenzo[d]isoxazol-3(2H)-oneHT-29 (Colon)-[8]
Compound 3h 2-Allylbenzo[d]isoxazol-3(2H)-oneHT-29 (Colon)-[8]

Note: Specific IC₅₀ values for compounds 3b, d, f, and h were not provided in the source, but they were identified as the most effective against the HT-29 cell line.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a measure of cell viability and proliferation.[6][9]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then exposed to various concentrations of the test compounds (2,1-benzisoxazole derivatives) and incubated for a specified duration, typically 24 to 72 hours.[6][9]

  • MTT Addition: Following treatment, an MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[9]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and calculating the concentration at which a 50% inhibition of cell growth is observed.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Analysis seed 1. Seed Cancer Cells in 96-well Plate incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Add Benzisoxazole Derivatives incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt formazan 6. Viable cells form Formazan Crystals mtt->formazan dissolve 7. Dissolve Crystals (DMSO) formazan->dissolve read 8. Read Absorbance dissolve->read calculate 9. Calculate IC50 Value read->calculate

Workflow for determining anticancer activity using the MTT assay.

Anti-inflammatory Activity

Several 2,1-benzisoxazole derivatives have been reported to possess anti-inflammatory properties.[5][10] Their mechanism often involves the inhibition of key inflammatory mediators or pathways. For instance, some derivatives act as inhibitors of Myeloid Differentiation Protein 2 (MD2), which is crucial for the lipopolysaccharide (LPS) sensing pathway via Toll-like receptor 4 (TLR4).[11]

Comparative Anti-inflammatory Potency (IC₅₀, µM)

The table below presents the IC₅₀ values for the inhibition of the inflammatory cytokine IL-6 by various benzoxazole derivatives, which are structurally related to benzisoxazoles.

Compound IDTargetIC₅₀ (µM)Reference
Compound 3g IL-6 Inhibition5.09 ± 0.88[11]
Compound 3d IL-6 Inhibition5.43 ± 0.51[11]
Compound 3c IL-6 Inhibition10.14 ± 0.08[11]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test animals receive a dose of the synthesized benzisoxazole derivative, while a control group receives a placebo and a standard group receives a known anti-inflammatory drug (e.g., Nimesulide).

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Inflammation_Pathway LPS LPS (Bacterial Toxin) MD2 MD2 LPS->MD2 binds TLR4 TLR4 Receptor MD2->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB triggers Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines promotes production Inflammation Inflammation Cytokines->Inflammation Benzisoxazole 2,1-Benzisoxazole Derivative Benzisoxazole->MD2 inhibits

Inhibitory action of benzisoxazole derivatives on the LPS/MD2/TLR4 signaling pathway.

Antimicrobial Activity

The benzisoxazole scaffold is present in compounds exhibiting a broad range of antimicrobial activities, including antibacterial and antifungal effects.[1][10] Some derivatives have shown potent activity against multi-drug resistant (MDR) bacterial strains, making them promising candidates for new antibiotic development.[12]

Comparative Antimicrobial Potency (MIC, µg/mL)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below shows MIC values for representative derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
3,6-dihydroxy-1,2-benzisoxazole A. baumannii (MDR)6.25[12]
Compound 3 P. aeruginosa25[13][14]
Compound 3 C. sakazakii50[13][14]
Compound 3 G. candidum100[13][14]
Compound 55 M. tuberculosis H37Rv6.25[1]

Experimental Protocol: Broth Microdilution Method

This is a common laboratory method used to determine the MIC of an antimicrobial agent.[15]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: After incubation, the plate is visually inspected or read with a plate reader. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

SAR_Logic Core 2,1-Benzisoxazole Core Properties Physicochemical Properties (Lipophilicity, Electronics) Core->Properties Substituents Chemical Substituents (e.g., -NO₂, -OCH₃, Halogens) Substituents->Properties modify Activity Biological Activity (Anticancer, Antimicrobial, etc.) Properties->Activity influence

Structure-Activity Relationship (SAR) logic for benzisoxazole derivatives.

References

A Comparative Guide to the Therapeutic Potential of 2,1-Benzisoxazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,1-benzisoxazole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. Analogs of 2,1-Benzisoxazole-3-carboxylic acid, in particular, have been synthesized and evaluated for a range of therapeutic applications, demonstrating potential as antimicrobial, anticancer, and antipsychotic agents. This guide provides an objective comparison of the performance of these analogs, supported by experimental data, to inform further research and drug development efforts.

Comparative Analysis of Biological Activities

The therapeutic efficacy of this compound analogs is intrinsically linked to the nature and position of substituents on the benzisoxazole core. Modifications at the 3-position have been a primary focus of synthetic efforts, leading to a diverse array of derivatives with varied biological profiles.

Antimicrobial and Antiplasmodial Activity

A series of 3-substituted-2,1-benzisoxazoles have been investigated for their efficacy against various microbial strains and the malaria parasite, Plasmodium falciparum. The in vitro antiplasmodial activity is often enhanced by the introduction of lipophilic groups at the 3-position.

Compound IDR Group at 3-positionAntiplasmodial IC50 (µM) vs. P. falciparum (FcB1 strain)[1]Cytotoxicity IC50 (µM) vs. MCF7 cells[1]Selectivity Index (Cytotoxicity/Antiplasmodial)[1]
1 -COOH>60>100-
3 -CO-Ph13.5130.69.7
4 -CO-Ph-4-Cl12.4102.78.3
5 -CO-Ph-4-OCH316.2>100>6.2
6 -CO-Ph-4-CH314.8>100>6.8
11 =CH-Ph12.8>100>7.8
Anticancer Activity

The anticancer potential of benzisoxazole derivatives has been explored against various cancer cell lines. Their mechanism of action can involve the inhibition of crucial enzymes for cancer cell survival and proliferation. For instance, some analogs have been shown to inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells.

Compound ClassTarget Cancer Cell LineKey FindingsReference
1,2-Benzisoxazole tethered 1,2,3-triazolesAcute Myeloid Leukemia (AML) cell lines (MOLM13, MOLM14, MV4-11)3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) was the most potent, with an IC50 of 2 µM against MV4-11 cells. It induced apoptosis and was found to inhibit histone deacetylases (HDACs).[2]
2-Arylbenzoxazole-5-acetic acid derivativesBreast cancer (MCF-7) and colon cancer (HCT-116)2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid showed promising cytotoxicity against MCF-7 cells. The presence of an acetic acid group at position 5 enhanced activity.[3]
Antipsychotic Activity

Certain 2,1-benzisoxazole analogs exhibit potent antipsychotic activity, primarily through their interaction with dopamine D2 and serotonin 5-HT2A receptors. The balance of affinity for these two receptors is a key determinant of their efficacy and side-effect profile. Many atypical antipsychotics are potent antagonists of both D2 and 5-HT2A receptors.

CompoundTarget ReceptorsKey AttributesReference
Amide derivatives of benzisoxazoleDopamine D2, Serotonin 5-HT1A, 5-HT2AHigh affinity for dopaminergic and serotonergic receptors with low affinity for H1 receptors and hERG channels. Showed potential for treating schizophrenia symptoms without causing catalepsy in animal models.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound analogs.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 24-48 hours.[5]

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is employed to evaluate the antimicrobial properties of the synthesized compounds.

  • Preparation of Inoculum: A standardized suspension of the target bacteria or fungi is prepared.[5]

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the microbial suspension.[5]

  • Well Preparation: Wells with a diameter of 6 mm are created in the agar plates using a sterile cork borer.[5]

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.[5]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[5]

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[5]

Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A) are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor, along with various concentrations of the unlabeled test compound.[6][7]

  • Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[8]

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value, which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2,1-benzisoxazole analogs are mediated through their interaction with specific molecular targets and modulation of downstream signaling pathways.

Antipsychotic Action: Dopamine D2 and Serotonin 5-HT2A Receptor Pathways

Many atypical antipsychotic drugs that feature the benzisoxazole scaffold exert their effects by acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[9]

  • Dopamine D2 Receptor (Gαi/o-coupled): Antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia. D2 receptors are coupled to Gαi/o proteins.[3] Their blockade leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

  • Serotonin 5-HT2A Receptor (Gαq/11-coupled): Antagonism of 5-HT2A receptors is believed to contribute to the efficacy against negative symptoms and a lower incidence of extrapyramidal side effects. 5-HT2A receptors are coupled to Gαq/11 proteins.[10] Their blockade inhibits the phospholipase C (PLC) pathway, which prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, prevents the release of intracellular calcium and the activation of Protein Kinase C (PKC).

Below are diagrams illustrating the simplified signaling pathways associated with D2 and 5-HT2A receptor antagonism.

D2_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o-βγ D2R->G_protein Inhibits AC (when active) AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP to Antagonist Benzisoxazole Analog (Antagonist) Antagonist->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active Response Cellular Response (Altered) PKA_active->Response

Caption: Dopamine D2 Receptor Antagonism Workflow.

HT2A_Antagonism cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gq_protein Gαq/11-βγ HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Antagonist Benzisoxazole Analog (Antagonist) Antagonist->HT2AR Blocks Serotonin Serotonin Serotonin->HT2AR Activates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Cellular Response (Altered) Ca_release->Response PKC->Response

Caption: Serotonin 5-HT2A Receptor Antagonism Workflow.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with demonstrated therapeutic potential across various disease areas. The data presented in this guide highlights the importance of structural modifications in tuning the biological activity of these molecules. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to optimize the efficacy and safety profiles of these compounds for potential clinical development. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for future investigations in this exciting area of medicinal chemistry.

References

Structure-Activity Relationship of 2,1-Benzisoxazole-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,1-benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 2,1-benzisoxazole-3-carboxylic acid, in particular, have emerged as promising candidates for the development of novel therapeutic agents, exhibiting a range of activities including antimicrobial and antiplasmodial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to aid in the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activity

Recent studies have focused on the synthesis and biological evaluation of a series of 3-substituted-2,1-benzisoxazole derivatives. The following tables summarize the quantitative data from key studies, highlighting the impact of various substituents at the 3-position on their antiplasmodial and antimicrobial activities.

Antiplasmodial and Cytotoxic Activities

A study by Chaker et al. (2014) investigated a series of 3-substituted-2,1-benzisoxazoles against the chloroquine-resistant FcB1 strain of Plasmodium falciparum and for cytotoxicity against the MCF7 human breast cancer cell line. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined to evaluate the antiplasmodial potency and selectivity.

CompoundR3 SubstituentAntiplasmodial IC50 (µM)[1]Cytotoxicity CC50 (µM)[1]Selectivity Index (SI = CC50/IC50)[1]
1 -COOH> 60> 680-
3 -CO-Ph12.415.81.3
4 -CO-(p-OMe-Ph)13.525.11.9
5 -CONH-Ph16.263.13.9
6 -CONH-(p-Cl-Ph)14.831.62.1
10 -CHO68.0> 680> 10
11 -CH=N-Ph12.639.83.2
Chloroquine -0.18--

SAR Insights:

  • The parent This compound (1) exhibited weak antiplasmodial activity (IC50 > 60 µM)[1].

  • Conversion of the carboxylic acid to ketones (3 , 4 ) and amides (5 , 6 ) significantly enhanced the antiplasmodial potency[1].

  • The imine derivative (11 ) also showed potent activity, comparable to the ketone and amide analogues[1].

  • The aldehyde derivative (10 ) displayed lower activity compared to the ketones, amides, and imine[1].

  • While potency was increased, the selectivity of the most active compounds remained modest.

Antimicrobial Activity

The same study also evaluated the minimum inhibitory concentration (MIC) of these derivatives against a panel of bacterial and fungal strains.

CompoundR3 SubstituentB. subtilis MIC (µM)[1]S. aureus MIC (µM)[1]P. aeruginosa MIC (µM)[1]C. sakazakii MIC (µM)[1]G. candidum MIC (µM)[1]C. albicans MIC (µM)[1]
1 -COOH> 130> 130> 130> 130> 130> 130
3 -CO-Ph65.2130.4> 130> 13032.6> 130
4 -CO-(p-OMe-Ph)32.665.2> 130> 13065.2> 130
5 -CONH-Ph32.665.2> 130> 13065.2> 130
6 -CONH-(p-Cl-Ph)65.265.2> 130> 13065.2> 130
11 -CH=N-Ph16.332.6> 130> 13065.2> 130
Gentamicin -0.50.51.01.0--
Amphotericin B -----2.12.1

SAR Insights:

  • Similar to the antiplasmodial results, the carboxylic acid derivative 1 was inactive against the tested microbial strains[1].

  • Derivatization to ketones, amides, and imines introduced moderate antimicrobial activity, particularly against Gram-positive bacteria (B. subtilis and S. aureus) and the fungus G. candidum[1].

  • The imine derivative 11 showed the most promising activity against B. subtilis among the synthesized compounds[1].

  • None of the tested derivatives exhibited significant activity against the Gram-negative bacteria P. aeruginosa and C. sakazakii[1].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are protocols for the key assays cited in this guide.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of the compounds was determined using a [³H]-hypoxanthine incorporation assay against the chloroquine-resistant FcB1 strain of P. falciparum.

Protocol:

  • Parasite Culture: P. falciparum was cultured in human red blood cells (O+) in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES buffer. Cultures were maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Dilution: Compounds were dissolved in DMSO to prepare stock solutions. Serial dilutions were then made in culture medium.

  • Assay Procedure: Asynchronous parasite cultures with a parasitemia of 1-2% were diluted to 0.5% parasitemia and 1% hematocrit. 100 µL of the parasite suspension was added to each well of a 96-well plate containing 100 µL of the drug dilutions.

  • Incubation: The plates were incubated for 24 hours at 37°C.

  • Radiolabeling: 0.5 µCi of [³H]-hypoxanthine in 25 µL of culture medium was added to each well, and the plates were incubated for another 24 hours.

  • Harvesting and Measurement: The cells were harvested onto glass fiber filters, and the incorporated radioactivity was measured using a liquid scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) was determined by non-linear regression analysis of the dose-response curves.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Bacterial and Fungal Strains: The following strains were used: Bacillus subtilis (ATCC 6633), Staphylococcus aureus (ATCC 25923), Pseudomonas aeruginosa (ATCC 27853), Cronobacter sakazakii (ATCC 29544), Geotrichum candidum (clinical isolate), and Candida albicans (ATCC 10231).

  • Inoculum Preparation: Bacterial and fungal colonies were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing the Path from Synthesis to Activity

The following diagrams illustrate the general workflow for the synthesis and evaluation of 2,1-benzisoxazole derivatives and a conceptual representation of their structure-activity relationship.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis Start 2,1-Benzisoxazole- 3-carboxylic acid Derivatives Amides, Esters, Ketones, etc. Start->Derivatives Chemical Modification Antiplasmodial Antiplasmodial Assay (P. falciparum) Derivatives->Antiplasmodial Antimicrobial Antimicrobial Assay (Bacteria & Fungi) Derivatives->Antimicrobial Data IC50 / MIC Values Antiplasmodial->Data Antimicrobial->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead_Opt Optimized Compounds SAR->Lead_Opt Lead Optimization

Caption: Workflow for SAR studies of 2,1-benzisoxazole derivatives.

SAR_Concept cluster_r3 Modifications at 3-Position Core 2,1-Benzisoxazole Core COOH -COOH (Low Activity) Core->COOH Base Scaffold Amide -CONH-R (Increased Activity) COOH->Amide Derivatization Ketone -CO-R (Increased Activity) COOH->Ketone Derivatization Imine -CH=N-R (Increased Activity) COOH->Imine Derivatization BioActivity Enhanced Biological Activity (Antiplasmodial & Antimicrobial) Amide->BioActivity Potentiation Ketone->BioActivity Potentiation Imine->BioActivity Potentiation

Caption: Conceptual SAR of this compound derivatives.

Conclusion

The structure-activity relationship studies of this compound derivatives reveal that modification of the carboxylic acid moiety is crucial for enhancing biological activity. While the parent carboxylic acid shows limited efficacy, its conversion to amides, ketones, and imines leads to a significant increase in both antiplasmodial and antimicrobial potency. These findings underscore the importance of the substituent at the 3-position in modulating the biological profile of the 2,1-benzisoxazole scaffold and provide a rational basis for the design of more effective therapeutic agents. Further optimization of these lead compounds, focusing on improving selectivity and exploring a wider range of substituents, is warranted.

References

comparison of analytical methods for the characterization of 2,1-Benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 2,1-Benzisoxazole-3-carboxylic acid (CAS No. 642-91-1), a crucial heterocyclic building block in medicinal chemistry. Objective comparisons of performance and detailed experimental protocols are presented to aid in method selection and implementation for purity assessment, structural elucidation, and quality control.

Overview of Analytical Techniques

The structural features of this compound, comprising a fused aromatic ring system and a carboxylic acid functional group, lend themselves to a variety of analytical techniques. The primary methods for its characterization include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each of these techniques provides unique and complementary information regarding the molecule's structure, purity, and physicochemical properties.

Data Presentation: A Comparative Summary

The following table summarizes the key performance characteristics of the principal analytical methods used for the characterization of this compound.

Analytical MethodInformation ProvidedKey Performance ParametersTypical Experimental Data
¹H & ¹³C NMR Detailed structural information, including the chemical environment of each proton and carbon atom.High resolution, non-destructive, quantitative.¹H NMR (DMSO-d₆): Aromatic protons (δ 7.0-8.5 ppm), Carboxylic acid proton (δ >10 ppm, broad). ¹³C NMR (DMSO-d₆): Carbonyl carbon (δ ~165-185 ppm), Aromatic carbons (δ ~110-160 ppm).[1]
FT-IR Identification of functional groups.Rapid, sensitive to changes in bond vibrations.Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹ for aromatic acids), C=C and C=N ring stretching (~1450-1640 cm⁻¹), C-O stretch (~1210-1320 cm⁻¹).[2][3]
Mass Spectrometry Molecular weight determination and structural information from fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Molecular Ion [M]⁺: m/z 163. Key Fragments: [M-H₂O]⁺, [M-COOH]⁺.
HPLC Purity assessment, quantification, and separation from impurities.High resolution, quantitative, adaptable to various sample matrices.Retention time is dependent on column, mobile phase, and flow rate. A C18 column with a mobile phase of acetonitrile/water with an acidic modifier is a common starting point.
GC-MS Separation and identification of volatile derivatives.High separation efficiency, sensitive detection.Requires derivatization (e.g., silylation or esterification) to increase volatility.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the unambiguous identification of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon NMR spectrum.

    • Longer acquisition times are generally required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and gain structural insights from the fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively non-volatile compound like this, direct infusion via a suitable solvent or analysis using a solid probe is common. For coupling with a separation technique, HPLC-MS (electrospray ionization) is preferred.

  • Ionization:

    • Electron Ionization (EI): Suitable for GC-MS after derivatization. Involves bombarding the sample with a high-energy electron beam.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for HPLC-MS, which typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum, which is a plot of ion intensity versus m/z.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and quantify it in a sample.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent, typically the mobile phase or a solvent compatible with it. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions (starting point):

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for aromatic carboxylic acids.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis: The purity is assessed by the peak area percentage of the main peak in the chromatogram. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the characterization of this compound and a conceptual signaling pathway for its analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of 2,1-Benzisoxazole- 3-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification sample Purified Sample purification->sample nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr Structure ftir FT-IR Spectroscopy sample->ftir Functional Groups ms Mass Spectrometry sample->ms Molecular Weight hplc HPLC Analysis sample->hplc Purity

General experimental workflow for the synthesis and characterization of this compound.

logical_relationship cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods compound This compound nmr NMR (Structural Elucidation) compound->nmr ftir FT-IR (Functional Group ID) compound->ftir ms MS (Molecular Weight & Formula) compound->ms hplc HPLC (Purity & Quantification) compound->hplc gcms GC-MS (Separation of Volatile Derivatives) compound->gcms nmr->hplc Confirms Identity of Major Peak ms->hplc Confirms Mass of Eluted Peaks

Logical relationship of analytical methods for comprehensive characterization.

References

A Comparative Guide to 2,1-Benzisoxazole-3-Carboxylic Acid Derivatives and Other Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of medicinal chemistry, heterocyclic compounds form the cornerstone of numerous therapeutic agents. Their structural diversity and ability to interact with a wide array of biological targets make them privileged scaffolds in drug design. This guide provides an objective, data-driven comparison of 2,1-benzisoxazole-3-carboxylic acid derivatives against other prominent heterocyclic systems, including pyrazoles, benzimidazoles, and indoles. We will delve into their comparative performance in key therapeutic areas such as oncology, infectious diseases, and inflammation, supported by experimental data and detailed methodologies.

Overview of Compared Heterocyclic Scaffolds

2,1-Benzisoxazoles , also known as anthranils, are bicyclic aromatic compounds that have garnered significant interest due to their diverse pharmacological activities. The incorporation of the carboxylic acid moiety at the 3-position provides a key interaction point for various biological targets. In contrast, pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their presence in numerous approved drugs. Benzimidazoles , containing a fusion of benzene and imidazole rings, are another critical scaffold with a broad spectrum of biological activities. Indoles , featuring a fused benzene and pyrrole ring system, are ubiquitous in nature and are a key component of many pharmaceuticals.

Performance in Oncology: A Comparative Analysis of Anticancer Activity

The development of novel anticancer agents remains a primary focus of drug discovery. Here, we compare the in vitro cytotoxic activity of derivatives from each heterocyclic class against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth). It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2,1-Benzisoxazole 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB)MV4-11 (Leukemia)2[1]
Benzoxazole 4-NO2 phenyl derivative (19)SNB-75 (CNS Cancer)8.4 (nM)[2]
Benzoxazole 4-SO2NH2 phenyl derivative (20)SNB-75 (CNS Cancer)7.6 (nM)[2]
Pyrazole Pyrazole linked benzimidazole derivative 29U937 (Leukemia)Not specified[3]
Pyrazole Pyrazole Hybrid Chalcone Conjugate 5oMCF-7 (Breast)2.13[4]
Pyrazole Pyrazole Hybrid Chalcone Conjugate 5oSiHa (Cervical)4.34[4]
Pyrazole Pyrazole Hybrid Chalcone Conjugate 5oPC-3 (Prostate)4.46[4]
Benzimidazole Benzimidazole derivative 6cE. coli (TolC mutant)2 (µg/mL)[3]
Indole Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13bRAW264.7 (Macrophage)Non-toxic[5][6]

Performance Against Microbial Pathogens: A Comparative Analysis

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal activities. The following table compares the Minimum Inhibitory Concentration (MIC) values of derivatives from the selected heterocyclic classes against various microbial strains.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
2,1-Benzisoxazole Naturally occurring 1,2-benzisoxazoleAcinetobacter baumannii6.25[7]
Benzoxazole Benzoxazole derivative IIStaphylococcus aureus50[8]
Benzoxazole Benzoxazole derivative IIIStaphylococcus aureus25[8]
Benzimidazole Benzimidazo[1,2-a]pyrimidine IIIdPenicillium natatum3.9[9]
Benzimidazole Benzimidazo[1,2-a]pyrimidine IIIdEnterococcus faecalis31.2[9]
Benzimidazole-Triazole Hybrid Compound 2dE. Coli3.125 (µmol/mL)[10]
Benzimidazole-Triazole Hybrid Compound 2kS. aureus12.5 (µmol/mL)[10]

Performance in Inflammation Models: A Comparative Analysis

Chronic inflammation is a key factor in a multitude of diseases. The anti-inflammatory potential of these heterocyclic derivatives is often evaluated in vivo using models such as the carrageenan-induced paw edema assay, which measures the reduction in swelling.

Compound ClassDerivativeAnimal ModelDose% Inhibition of EdemaReference
Indazole 5-AminoindazoleRat100 mg/kg~70% at 3h[11][12]
Indazole 6-NitroindazoleRat100 mg/kg~65% at 3h[11][12]
Indole Indole-2-formamide derivative 13bIn vitro-Potent NO, IL-6, TNF-α inhibition[5][6]
Benzofuran Hybrid Compound 5dIn vivoNot specifiedSignificant reduction in inflammatory markers[13][14]

Signaling Pathways and Mechanisms of Action

The biological activities of these heterocyclic compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

Inflammatory Signaling Pathways

Many heterocyclic compounds exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB degrades & releases p65 p65 p50 p50 NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates MAPK->NFκB_nuc activates transcription factors DNA DNA NFκB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes Heterocycles Heterocyclic Compounds Heterocycles->IKK inhibit Heterocycles->MAPK inhibit

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.
Cancer-Related Signaling Pathways

In cancer, heterocyclic derivatives have been shown to interfere with multiple signaling pathways that regulate cell cycle progression, apoptosis (programmed cell death), and angiogenesis (formation of new blood vessels).

cancer_pathway cluster_receptor Receptor Tyrosine Kinases (e.g., EGFR) cluster_pathways Intracellular Signaling Cascades cluster_cellular_response Cellular Responses RTK RTK PI3K PI3K RTK->PI3K activates Ras Ras RTK->Ras activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Proliferation Heterocycles Heterocyclic Compounds Heterocycles->RTK inhibit Heterocycles->PI3K inhibit Heterocycles->mTOR inhibit Heterocycles->Raf inhibit

Caption: Key signaling pathways in cancer targeted by heterocycles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

mtt_workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent (to each well) C->D E 5. Incubation (2-4h, 37°C) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

mic_workflow A 1. Serial Dilution of Compound B 2. Inoculation with Microorganism A->B C 3. Incubation (e.g., 18-24h, 37°C) B->C D 4. Visual Inspection for Turbidity C->D E 5. Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for the MIC antimicrobial assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion

This compound derivatives represent a versatile and promising scaffold in drug discovery, demonstrating significant potential in oncology, infectious diseases, and inflammation. While direct comparative studies are still emerging, the available data suggests that their efficacy is often comparable to, and in some cases may exceed, that of other well-established heterocyclic compounds like pyrazoles, benzimidazoles, and indoles. The continued exploration of structure-activity relationships and mechanisms of action for 2,1-benzisoxazole derivatives is likely to yield novel and potent therapeutic agents for a range of human diseases. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued evaluation and comparison of these important classes of heterocyclic compounds.

References

A Head-to-Head Comparison of 2,1-Benzisoxazole Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,1-benzisoxazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Analogs of 2,1-benzisoxazole have been extensively explored for their potential as therapeutic agents, demonstrating a wide range of pharmacological effects, including anticancer and antimicrobial properties.[1] This guide provides a head-to-head comparison of the biological activities of various 2,1-benzisoxazole analogs, supported by experimental data from in vitro assays. We present quantitative data in clearly structured tables, detail the experimental protocols for key assays, and provide visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the structure-activity relationships within this class of compounds.

Anticancer Activity of Substituted Benzo[d]isoxazole Analogs

A series of substituted benzo[d]isoxazole derivatives were evaluated for their in vitro anticancer activity against three human cancer cell lines: HCT-116 (colon), MCF-7 (breast), and HeLa (cervical). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized in the table below. Lower IC50 values indicate greater cytotoxic potency.

Table 1: In Vitro Anticancer Activity of Substituted Benzo[d]isoxazole Analogs

Compound ID Core Structure R1 R2 IC50 (µM) vs. HCT-116 (Colon) IC50 (µM) vs. MCF-7 (Breast) IC50 (µM) vs. HeLa (Cervical)
1a Benzo[d]isoxazole H 4-Fluorophenyl > 100 > 100 > 100
1b Benzo[d]isoxazole H 4-Chlorophenyl 85.3 92.1 88.5
1c Benzo[d]isoxazole H 4-Bromophenyl 76.4 81.2 79.3
1d Benzo[d]isoxazole H 4-Nitrophenyl 45.2 51.7 48.9
2a 6-Nitrobenzo[d]isoxazole H 4-Fluorophenyl 78.2 84.5 81.3
2b 6-Nitrobenzo[d]isoxazole H 4-Chlorophenyl 41.5 48.2 44.6
2c 6-Nitrobenzo[d]isoxazole H 4-Bromophenyl 35.8 40.1 37.9

| 2d | 6-Nitrobenzo[d]isoxazole | H | 4-Nitrophenyl | 15.3 | 18.9 | 16.7 |

Data sourced from a comparative analysis of substituted benzo[d]isoxazole analogs.[2]

The data indicates that the presence of a nitro group at the R1 position and various substituents on the phenyl ring at R2 significantly influences the anticancer activity of these analogs.

Antimicrobial Activity of 3-Substituted-2,1-Benzisoxazoles

A series of 3-substituted-2,1-benzisoxazole derivatives were screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined. Lower MIC values signify more potent antimicrobial activity.

Table 2: Antimicrobial Activity of 3-Substituted-2,1-Benzisoxazoles (MIC in µg/mL)

Compound S. aureus B. subtilis P. aeruginosa E. coli C. albicans G. candidum
1 > 500 > 500 > 500 > 500 > 500 > 500
2 > 500 > 500 > 500 > 500 > 500 > 500
3 > 500 > 500 > 500 > 500 125 31.2
4 > 500 > 500 > 500 > 500 250 62.5
5 > 500 > 500 > 500 > 500 > 500 > 500
6 > 500 > 500 > 500 > 500 > 500 > 500
7 > 500 > 500 > 500 > 500 > 500 > 500
8 > 500 > 500 > 500 > 500 > 500 > 500
9 > 500 > 500 > 500 > 500 > 500 > 500
10 > 500 > 500 > 500 > 500 > 500 > 500
11 250 125 > 500 > 500 > 500 > 500
12 > 500 > 500 > 500 > 500 > 500 > 500
Reference Drugs
Ciprofloxacin 0.25 0.5 0.5 0.25 - -

| Amphotericin B | - | - | - | - | 0.5 | 1 |

Data adapted from a study on the synthesis and antimicrobial activities of new 3-substituted-2,1-benzisoxazoles.[3]

The results show that some of the tested 3-substituted-2,1-benzisoxazole analogs exhibit moderate antifungal activity, particularly against G. candidum, while their antibacterial activity is limited.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol outlines the general procedure for determining the cytotoxic activity of 2,1-benzisoxazole analogs against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • 2,1-Benzisoxazole analog test compounds

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the 2,1-benzisoxazole analogs. A vehicle control (containing the same concentration of solvent used to dissolve the compounds, e.g., DMSO) is also included. The plates are then incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently shaken for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of 2,1-benzisoxazole analogs against various microbial strains using the broth microdilution method.

Materials:

  • 2,1-Benzisoxazole analog test compounds

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Spectrophotometer or turbidity meter

Procedure:

  • Compound Preparation: A stock solution of each 2,1-benzisoxazole analog is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then prepared in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the standardized microbial suspension. A positive control well (containing inoculum but no compound) and a negative control well (containing medium only) are also included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow for Anticancer Screening

cluster_0 In Vitro Anticancer Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Assay MTT Assay Compound Treatment->MTT Assay 48-72h Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for determining the in vitro anticancer activity of 2,1-benzisoxazole analogs.

Potential Mechanism of Action: Wnt Signaling Pathway Inhibition

Some heterocyclic compounds are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The Wnt signaling pathway, when aberrantly activated, is a known driver of tumorigenesis. A potential mechanism of action for some 2,1-benzisoxazole analogs could be the inhibition of components of this pathway, such as Glycogen Synthase Kinase 3 (GSK3).[4]

cluster_0 Wnt OFF State cluster_1 Wnt ON State cluster_2 Inhibition by 2,1-Benzisoxazole Analog Destruction Complex Destruction Complex beta-Catenin beta-Catenin Destruction Complex->beta-Catenin Phosphorylation Proteasomal Degradation Proteasomal Degradation beta-Catenin->Proteasomal Degradation Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Inhibited Destruction Complex Inhibited Destruction Complex Dishevelled->Inhibited Destruction Complex Inhibits Stable beta-Catenin Stable beta-Catenin Inhibited Destruction Complex->Stable beta-Catenin Nucleus Nucleus Stable beta-Catenin->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Analog Analog GSK3 GSK3 Analog->GSK3 Inhibits GSK3->Destruction Complex

Caption: Simplified Wnt signaling pathway and a potential point of inhibition by a 2,1-benzisoxazole analog.

References

Validating the Mechanism of Action of 2,1-Benzisoxazole-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2,1-Benzisoxazole-3-carboxylic acid derivatives against alternative compounds, supported by experimental data. The following sections detail their mechanism of action as Monoamine Oxidase (MAO) inhibitors, their potential as anticancer and antimicrobial agents, and provide comprehensive experimental protocols for validation.

Monoamine Oxidase (MAO) Inhibition

2,1-Benzisoxazole derivatives have emerged as potent inhibitors of monoamine oxidases (MAO), enzymes crucial for the degradation of monoamine neurotransmitters.[1] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[2][3]

Comparative Analysis of MAO Inhibition

The inhibitory activity of 2,1-Benzisoxazole derivatives against human MAO-A and MAO-B has been evaluated and compared with standard selective inhibitors, Clorgyline (for MAO-A) and Selegiline (for MAO-B).

CompoundTarget EnzymeIC50 (µM)Reference CompoundTarget EnzymeIC50 (µM)
2,1-Benzisoxazole Derivative 7a MAO-B0.017SelegilineMAO-B0.037
2,1-Benzisoxazole Derivative 7b MAO-B0.098SelegilineMAO-B0.037
2,1-Benzisoxazole Derivative 3l MAO-A5.35ClorgylineMAO-A0.017
2,1-Benzisoxazole Derivative 5 MAO-A3.29ClorgylineMAO-A0.017

Note: IC50 values are compiled from different sources and experimental conditions may vary.[1][4][5]

Mechanism of Action: MAO Inhibition

Monoamine oxidase inhibitors (MAOIs) prevent the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine by blocking the MAO enzyme. This leads to an increase in their concentration in the synaptic cleft, which can alleviate symptoms of depression and neurodegenerative disorders.[2][6][7][8]

MAO_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_post_synaptic Post-synaptic Neuron Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Vesicle Synaptic Vesicle Neurotransmitter->Vesicle Storage Metabolites Inactive Metabolites MAO->Metabolites Synaptic Cleft Vesicle->Synaptic Cleft Release Receptor Post-synaptic Receptor Synaptic Cleft->Receptor Binding & Signal Transduction Benzisoxazole 2,1-Benzisoxazole Derivative Benzisoxazole->MAO Inhibition

Mechanism of MAO inhibition by 2,1-Benzisoxazole derivatives.
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of this compound derivatives against MAO-A and MAO-B.[9]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test compounds (2,1-Benzisoxazole derivatives)

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, fluorescent probe, HRP, test compounds, and reference inhibitors in assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and various concentrations of the test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the detection mixture (fluorescent probe and HRP).

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically at an appropriate excitation and emission wavelength (e.g., 530 nm Ex / 590 nm Em for Amplex Red) at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

MAO_Assay_Workflow start Start reagent_prep Prepare Reagents: - MAO Enzyme (A or B) - Test Compounds - Substrate & Probe start->reagent_prep plate_setup Plate Setup: Add enzyme and test compounds to 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_init Initiate Reaction: Add substrate and detection mix pre_incubation->reaction_init measurement Kinetic Fluorescence Measurement reaction_init->measurement data_analysis Data Analysis: Calculate % inhibition and IC50 values measurement->data_analysis end End data_analysis->end

Workflow for the in vitro fluorometric MAO inhibition assay.

Anticancer Activity

Benzisoxazole derivatives have demonstrated potential as anticancer agents by inducing apoptosis and inhibiting key enzymes involved in cancer cell proliferation.[10][11][12]

Comparative Analysis of Anticancer Activity

The cytotoxic effects of benzisoxazole derivatives have been evaluated against various cancer cell lines and compared with the standard chemotherapeutic agent, Doxorubicin.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Benzisoxazole Derivative 75 MV4-11 (AML)2DoxorubicinMCF-7 (Breast)2.5
Benzoxazole Derivative A549 (Lung)> 20DoxorubicinA549 (Lung)> 20

Note: IC50 values are compiled from different sources and experimental conditions may vary.[13][14][15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[6][8][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (2,1-Benzisoxazole derivatives)

  • Reference drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Test Compounds and Reference Drug incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization absorbance_measurement Measure Absorbance at 570 nm solubilization->absorbance_measurement data_analysis Calculate % Viability and IC50 Values absorbance_measurement->data_analysis end End data_analysis->end

Experimental workflow for the MTT cell viability assay.

Antimicrobial Activity

Certain 2,1-Benzisoxazole derivatives have demonstrated antimicrobial properties against various bacterial strains.

Comparative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) of 2,1-benzisoxazole derivatives has been determined and compared to the standard antibiotic, Ciprofloxacin.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundBacterial StrainMIC (µg/mL)
2,1-Benzisoxazole Derivative 3 Geotrichum candidum16CiprofloxacinStaphylococcus aureus0.6
Staphylococcus aureus>64CiprofloxacinEscherichia coli0.013
2,1-Benzisoxazole Derivative 11 Geotrichum candidum>64

Note: MIC values are compiled from different sources and experimental conditions may vary.[17][18][19][20]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (2,1-Benzisoxazole derivatives)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the reference antibiotic in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

Comparative Analytical Cross-Validation of 2,1-Benzisoxazole-3-carboxylic acid and Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative analytical data of 2,1-Benzisoxazole-3-carboxylic acid, its regioisomer 1,2-Benzisoxazole-3-carboxylic acid, and its tetrazole bioisostere, 5-(2,1-benzisoxazol-3-yl)-1H-tetrazole. This guide provides a framework for the cross-validation of these compounds using various analytical techniques.

In the landscape of drug discovery and development, the rigorous analytical characterization of lead compounds and their analogues is paramount. This compound is a heterocyclic compound of interest, and its comprehensive analysis, alongside relevant alternatives, is crucial for informed decision-making. This guide presents a comparative overview of the analytical data for this compound, its isomeric counterpart 1,2-Benzisoxazole-3-carboxylic acid, and a key bioisosteric replacement, 5-(2,1-benzisoxazol-3-yl)-1H-tetrazole. Bioisosteres, such as tetrazoles replacing carboxylic acids, are a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties.

The following sections provide a summary of expected and reported analytical data for these compounds across several standard techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols are also provided to facilitate the replication and cross-validation of these analytical methods.

Comparative Analytical Data Summary

The following tables summarize the key analytical parameters for this compound and its selected alternatives. It is important to note that specific values can vary based on the experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundRetention Time (min)Mobile PhaseColumnDetection Wavelength (nm)
This compound Not explicitly reported; expected to be in the range of 2-10 min.Gradient of acetonitrile and water with 0.1% formic acid.C18 reversed-phase~280
1,2-Benzisoxazole-3-carboxylic acid ~2.5 - 12.6 (depending on conditions)[1]Acetonitrile/water or methanol/buffer gradients.[1][2]C18 reversed-phase~280[1]
5-(2,1-benzisoxazol-3-yl)-1H-tetrazole Not explicitly reported; retention will depend on the specific HPLC conditions.Gradient of acetonitrile and water with an acidic modifier.C18 reversed-phase~280-300

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

Compound¹H NMR (ppm)¹³C NMR (ppm)
This compound Aromatic protons expected between 7.0-8.5 ppm. Carboxylic acid proton >10 ppm.Aromatic carbons ~110-160 ppm. Carbonyl carbon ~165-175 ppm.
1,2-Benzisoxazole-3-carboxylic acid Aromatic protons expected in the range of 7.0-8.5 ppm. Carboxylic acid proton >10 ppm.Aromatic carbons ~110-160 ppm. Carbonyl carbon ~165-175 ppm.
5-(2,1-benzisoxazol-3-yl)-1H-tetrazole Aromatic protons of the benzisoxazole ring ~7.0-8.5 ppm. Tetrazole N-H proton >14 ppm.Aromatic carbons ~110-160 ppm. Tetrazole carbon ~150-160 ppm.

Table 3: Mass Spectrometry (MS) Data

CompoundIonization ModeExpected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)
This compound ESI164.03162.02
1,2-Benzisoxazole-3-carboxylic acid ESI164.03162.02
5-(2,1-benzisoxazol-3-yl)-1H-tetrazole ESI202.06200.04

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)N-H Stretch (cm⁻¹)
This compound ~1680-1710~2500-3300 (broad)~1620-1640-
1,2-Benzisoxazole-3-carboxylic acid ~1680-1710~2500-3300 (broad)~1620-1640-
5-(2,1-benzisoxazol-3-yl)-1H-tetrazole --~1620-1640 (benzisoxazole), ~1450-1550 (tetrazole)~3000-3400 (broad)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below to ensure reproducibility and facilitate cross-validation.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient would be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Prepare stock solutions of each compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution with the initial mobile phase composition. Filter all solutions through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 20 ppm

    • Acquisition time: ~3-4 s

    • Relaxation delay: 1 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: ~1 s

    • Relaxation delay: 2 s

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ESI modes.

  • Sample Infusion: Infuse the sample solution (typically 1-10 µg/mL in methanol or acetonitrile) directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Mass Range: Scan from m/z 50 to 500.

  • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for each compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32.

  • Data Processing: Perform a background scan before each sample measurement.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the cross-validation of analytical data and the signaling pathway context for these classes of compounds.

Analytical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analytical Analytical Characterization cluster_validation Data Cross-Validation Compound_A 2,1-Benzisoxazole- 3-carboxylic acid HPLC HPLC Compound_A->HPLC NMR NMR (1H, 13C) Compound_A->NMR MS Mass Spectrometry Compound_A->MS FTIR FTIR Compound_A->FTIR Compound_B 1,2-Benzisoxazole- 3-carboxylic acid Compound_B->HPLC Compound_B->NMR Compound_B->MS Compound_B->FTIR Compound_C 5-(2,1-benzisoxazol-3-yl) -1H-tetrazole Compound_C->HPLC Compound_C->NMR Compound_C->MS Compound_C->FTIR Data_Comparison Comparative Analysis of Spectra and Chromatograms HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison FTIR->Data_Comparison Purity_Assessment Purity Determination Data_Comparison->Purity_Assessment Structure_Confirmation Structural Elucidation Data_Comparison->Structure_Confirmation

Workflow for Analytical Cross-Validation

Signaling_Pathway cluster_compounds Compound Classes cluster_interaction Biological Interaction cluster_response Cellular Response Benzisoxazole_CA Benzisoxazole Carboxylic Acids Binding_Site Active/Binding Site Benzisoxazole_CA->Binding_Site Binding Tetrazole_Bioisostere Tetrazole Bioisosteres Tetrazole_Bioisostere->Binding_Site Binding (Potentially altered affinity/kinetics) Target_Protein Target Protein (e.g., Enzyme, Receptor) Signaling_Cascade Downstream Signaling Cascade Binding_Site->Signaling_Cascade Modulation Biological_Effect Pharmacological Effect Signaling_Cascade->Biological_Effect

General Signaling Pathway Context

References

Comparative Efficacy of 2,1-Benzisoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2,1-Benzisoxazole derivatives against established standards in anticancer, antipsychotic, anticonvulsant, and antimicrobial applications, supported by experimental data and detailed protocols.

The 2,1-benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This guide provides an objective comparison of the efficacy of various 2,1-benzisoxazole derivatives against known standards in key therapeutic areas. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of this promising class of compounds.

Anticancer Activity

Several 2,1-benzisoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of crucial enzymes and signaling pathways involved in cancer progression, such as histone deacetylases (HDACs), leading to the induction of apoptosis.[1]

Comparative Efficacy Data (IC50 Values in µM)
Derivative/StandardCell LineIC50 (µM)Reference
PTB MV4-11 (AML)2[1]
Compound 19 SNB-75 (CNS)- (%GI=35.49)[2]
Compound 20 SNB-75 (CNS)- (%GI=31.88)[2]
Gefitinib (Standard) A549 (Lung)-[3]
Paclitaxel (Standard) MultipleVaries[4]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. %GI: Percent growth inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of 2,1-benzisoxazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Paclitaxel) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway: HDAC Inhibition by a 2,1-Benzisoxazole Derivative

HDAC_Inhibition cluster_0 2,1-Benzisoxazole Derivative cluster_1 Cellular Effects Derivative PTB HDAC HDACs Derivative->HDAC Inhibits p21 p21 (Upregulation) HDAC->p21 Regulates Tubulin Acetylated Tubulin (Increased) HDAC->Tubulin Deacetylates Apoptosis Apoptosis p21->Apoptosis Tubulin->Apoptosis

Caption: Proposed mechanism of anticancer action for a 2,1-benzisoxazole derivative (PTB).

Antipsychotic Activity

Atypical antipsychotic drugs often exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[5] Several 2,1-benzisoxazole derivatives have been synthesized and evaluated for their binding affinities to these key receptors, with some showing promise as potential antipsychotic agents.

Comparative Efficacy Data (Receptor Binding Affinity Ki in nM)
Derivative/StandardDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Compound 27 High AffinityHigh Affinity[6]
Haloperidol (Standard) 0.517-[7]
Risperidone (Standard) --[5]
Olanzapine (Standard) 12.8-[7]

Ki: Inhibition constant. A lower value indicates higher binding affinity.

Experimental Protocol: Radioligand Receptor Binding Assay
  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A receptors) are prepared from cell cultures or animal tissues.

  • Assay Setup: In a multiwell plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

Signaling Pathway: Dual D2/5-HT2A Receptor Antagonism

Antipsychotic_Pathway cluster_D2 Dopaminergic Pathway cluster_5HT2A Serotonergic Pathway Derivative 2,1-Benzisoxazole Derivative D2_Receptor Dopamine D2 Receptor Derivative->D2_Receptor S2A_Receptor Serotonin 5-HT2A Receptor Derivative->S2A_Receptor D2_Signal Dopaminergic Signaling D2_Receptor->D2_Signal Therapeutic_Effect Antipsychotic Effect D2_Signal->Therapeutic_Effect S2A_Signal Serotonergic Signaling S2A_Receptor->S2A_Signal S2A_Signal->Therapeutic_Effect

Caption: Dual antagonism of D2 and 5-HT2A receptors by antipsychotic 2,1-benzisoxazoles.

Anticonvulsant Activity

Certain 2,1-benzisoxazole derivatives have shown potent anticonvulsant effects in preclinical models, suggesting their potential in the treatment of epilepsy. The maximal electroshock (MES) seizure test is a primary screening model to identify compounds effective against generalized tonic-clonic seizures.

Comparative Efficacy Data (ED50 in mg/kg)
Derivative/StandardMES Test (ED50, mg/kg)scPTZ Test (ED50, mg/kg)Reference
Compound 8a 14.90-[8]
Compound 7d -42.30[8]
Compound 14 49.667.4[9]
Phenytoin (Standard) Varies (e.g., ~9.3)Inactive[10]
Ethosuximide (Standard) InactiveVaries[8]

ED50: Median effective dose required to produce a therapeutic effect in 50% of the population. A lower value indicates higher potency.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test
  • Animal Preparation: Male ICR mice are commonly used.[11] The test compound or a standard drug (e.g., Phenytoin) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Acclimation: Animals are allowed a period for drug absorption (e.g., 30-60 minutes).

  • Electrode Application: Corneal electrodes are placed on the eyes of the mouse after applying a drop of local anesthetic.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[11]

  • ED50 Calculation: The ED50 is calculated based on the dose-response data from different groups of animals.

Experimental Workflow: MES Test

MES_Workflow Start Start Animal_Prep Animal Preparation (Mice) Start->Animal_Prep Drug_Admin Administer Test Compound or Standard (e.g., Phenytoin) Animal_Prep->Drug_Admin Absorption Drug Absorption Period (30-60 min) Drug_Admin->Absorption Stimulation Apply Electrical Stimulus (Maximal Electroshock) Absorption->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Protected Protected Observation->Protected Absent Not_Protected Not Protected Observation->Not_Protected Present End End Protected->End Not_Protected->End

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening test.

Antimicrobial Activity

2,1-Benzisoxazole derivatives have also been investigated for their antibacterial and antifungal properties. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Efficacy Data (MIC in µg/mL)
Derivative/StandardS. aureusE. coliK. pneumoniaeC. albicansReference
Compound 3 ----[5]
Benzonaptho & Tolyl substituted compounds --20-[12]
Ampicillin (Standard) VariesVariesVaries-[12]
Clotrimazole (Standard) ---Varies[12]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Compounds: Serial two-fold dilutions of the test compounds and standard antibiotics are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial or fungal suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.[13] A growth control well (no compound) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.[13]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[13]

Experimental Workflow: MIC Determination

MIC_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Test Compound in 96-Well Plate Start->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Incubation Incubate Plate (e.g., 37°C for 24h) Inoculation->Incubation Observation Visually Inspect for Turbidity (Growth) Incubation->Observation MIC_Value Determine Lowest Concentration with No Growth (MIC) Observation->MIC_Value End End MIC_Value->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of 2,1-Benzisoxazole-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,1-Benzisoxazole-3-carboxylic acid, ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.

Hazard Identification:

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

In the absence of a complete Safety Data Sheet (SDS), this chemical should be handled with the assumption that it is hazardous waste.

Quantitative Data Summary

The following table summarizes the known hazard information for this compound.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Identify the waste as "this compound".

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals. For instance, it should be kept separate from strong oxidizing agents.[2]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled waste container.[3]

    • The container must be in good condition, with no leaks or cracks, and made of a material compatible with the chemical.[4]

    • Keep the waste container securely closed except when adding waste.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[3][4]

    • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]

    • Indicate the date when the waste was first added to the container.[3]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal service to schedule a pickup for the hazardous waste.[5]

    • Follow all institutional procedures for waste disposal documentation and hand-off.[5]

Experimental Protocols: Spill Decontamination

In the event of a spill, follow these procedures:

  • Ensure Safety:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

    • Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep the material to avoid generating dust.

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

    • For a liquid spill, use an absorbent material to contain and collect the waste.

  • Decontamination:

    • Thoroughly clean the spill area with an appropriate solvent or detergent and water.

    • Collect all decontamination materials for disposal as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep 1. Preparation & Identification cluster_collection 2. Collection & Labeling cluster_storage 3. Storage & Disposal cluster_spill Spill Response start Start: Need to dispose of This compound identify Identify Waste & Consult SDS/Safety Info (Treat as Hazardous) start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe spill Accidental Spill? identify->spill collect Collect in a dedicated, sealed, compatible waste container ppe->collect label_waste Label container: 'Hazardous Waste' + Full Chemical Name + Accumulation Date collect->label_waste storage Store in designated, secure hazardous waste area label_waste->storage contact_ehs Contact Institutional EHS for waste pickup and disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end spill->ppe No spill_protocol Follow Spill Response Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Contain & Clean 4. Dispose of contaminated materials as hazardous waste spill->spill_protocol Yes spill_protocol->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,1-Benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 2,1-Benzisoxazole-3-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance within the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure.

Summary of Recommended Personal Protective Equipment:

PPE CategoryRecommended EquipmentHazard Mitigation
Eye and Face Protection Chemical safety goggles or safety glasses with side shields that meet ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[3][4]Protects against serious eye irritation (H319) from splashes or airborne particles.[1]
Skin Protection Chemical-resistant lab coat.[3] Chemical-resistant gloves (e.g., disposable nitrile gloves).[3][4] Fully enclosed shoes made of a chemical-resistant material.[3]Prevents skin irritation (H315).[1] Gloves should be inspected before use and changed immediately upon contamination.[3]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust.[3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3]Mitigates the risk of respiratory irritation (H335).[1]

Operational and Disposal Plans

A strict operational protocol is crucial for minimizing exposure and ensuring the safe handling and disposal of this compound.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[3]

    • Keep emergency equipment, such as an eye wash station and safety shower, readily accessible.[5]

  • Handling the Compound:

    • When handling the solid, use a spatula for transfers to avoid generating dust.[3]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.[3]

    • Avoid eating, drinking, or smoking in laboratory areas where this chemical is handled.[6]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

  • Post-Handling Procedures:

    • Decontaminate all work surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by the lab coat and eye protection.[3]

Disposal Plan:

Improper disposal of this compound is strictly prohibited. It must be treated as hazardous waste and should not be poured down the drain or mixed with non-hazardous waste.[7][8]

  • Waste Segregation and Collection:

    • All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3][7]

    • Collect waste in a sealed, compatible container.[7]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[7]

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[7][8]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

    • Follow all institutional procedures for documentation and hand-off. The final disposal will be conducted at an approved waste disposal facility, which typically involves incineration.[7][8]

Experimental Workflow and Safety Protocol

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood don_ppe Don Appropriate PPE verify_hood->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer Compound (Use Spatula) weigh->transfer dissolve Dissolve in Solvent (If Applicable) transfer->dissolve collect_waste Collect Contaminated Materials in Labeled Hazardous Waste Container transfer->collect_waste decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate dissolve->collect_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe decontaminate->collect_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,1-Benzisoxazole-3-carboxylic acid
Reactant of Route 2
2,1-Benzisoxazole-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.